DBCO-PEG4-Maleimide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFZXPZWVJMYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480516-75-3 | |
| Record name | Dibenzocyclooctyne-PEG4 maleimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ75Y72NPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DBCO-PEG4-Maleimide: An In-depth Technical Guide to a Versatile Bioconjugation Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-PEG4-Maleimide, a heterobifunctional crosslinker that is instrumental in the advancement of bioconjugation and therapeutic development. This document details its chemical properties, mechanism of action, and applications, supported by quantitative data, explicit experimental protocols, and process visualizations to facilitate its effective implementation in research and development.
Core Chemical and Physical Properties
Dibenzocyclooctyne-Polyethylene Glycol-Maleimide (this compound) is a covalent crosslinking reagent engineered for the precise linkage of biomolecules. It is composed of three distinct functional moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a four-unit polyethylene glycol (PEG4) spacer, and a maleimide group for thiol-specific conjugation.
-
Dibenzocyclooctyne (DBCO): This strained alkyne group is highly reactive towards azide-functionalized molecules, proceeding through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal and obviates the need for cytotoxic copper catalysts, making it ideal for biological systems.[1][2]
-
PEG4 Spacer: The hydrophilic tetra-polyethylene glycol linker enhances the aqueous solubility of the molecule and the resulting conjugate.[2][3][4] It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules, which can help reduce aggregation and improve reaction efficiency.
-
Maleimide: This functional group demonstrates high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. The reaction forms a stable thioether bond, ensuring a permanent linkage.
The combination of these components facilitates a robust, two-step orthogonal conjugation strategy, essential for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs).
Data Presentation: Physicochemical Characteristics
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 674.74 g/mol | |
| Chemical Formula | C36H42N4O9 | |
| Purity | >95% (as determined by HPLC) | |
| Appearance | Yellow to slightly orange oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated, protected from light | |
| Spacer Arm Length | 29.75 Å |
Mechanism of Action and Reaction Kinetics
The utility of this compound is rooted in its capacity to perform two discrete and highly selective conjugation reactions in a sequential manner.
Step 1: Maleimide-Thiol Conjugation
The maleimide moiety reacts with a free sulfhydryl group to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5-7.5. At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than towards an amine, ensuring high specificity.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Following the thiol conjugation, the DBCO-functionalized biomolecule can be reacted with an azide-containing molecule. This copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes. The reaction proceeds efficiently in aqueous buffers and forms a stable triazole linkage.
Caption: Sequential reaction pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound.
Preparation of Thiol-Containing Proteins
For successful maleimide conjugation, the protein of interest must possess free (reduced) sulfhydryl groups.
-
For proteins with existing free thiols: Ensure the protein is in a sulfhydryl-free buffer at pH 6.5-7.5.
-
For proteins with disulfide bonds:
-
To selectively reduce hinge-region disulfide bonds in antibodies (IgG), use a reagent like 2-Mercaptoethylamine•HCl (2-MEA).
-
For more general reduction of disulfide bonds, incubate the protein with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) solution for 30 minutes at room temperature.
-
Following reduction, it is crucial to remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) to prevent interference with the maleimide reaction.
-
Protocol for this compound Conjugation to a Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a sulfhydryl and azide-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 6.5–7.5 to a concentration of >1 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 3.9 mM stock solution can be made by dissolving 1 mg of the reagent in 400 μL of solvent. The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should ideally be kept below 10-15% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted this compound using a desalting column or through dialysis. This step is critical to prevent the unreacted linker from interfering with the subsequent click reaction.
Protocol for Copper-Free Click Chemistry (SPAAC)
-
Reactant Preparation: Prepare the azide-containing molecule in an azide-free buffer, such as PBS.
-
Click Reaction: Add the azide-modified molecule to the purified DBCO-labeled protein. A molar excess of 1.5 to 10 equivalents of the azide molecule is recommended to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.
-
Incubation: Incubate the reaction at room temperature for 4–12 hours. Alternatively, the reaction can be performed at 4°C for 12-24 hours.
-
Final Purification: Purify the final conjugate using methods such as size exclusion chromatography (SEC) or dialysis to remove any unreacted azide-containing molecules and other byproducts.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the generation of an antibody-drug conjugate (ADC) using this compound.
Caption: Step-by-step workflow for ADC synthesis.
Key Applications and Considerations
This compound is a cornerstone reagent in various advanced bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): Its primary application is in the site-specific conjugation of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Fluorescent Labeling: Proteins and other biomolecules can be specifically labeled with azide-modified fluorophores for imaging and flow cytometry applications.
-
Surface Immobilization: The linker can be used to immobilize proteins onto surfaces for the development of biosensors and microarrays.
-
Peptide and Protein Conjugation: It is widely used for creating well-defined protein-peptide or protein-protein conjugates for research purposes.
Important Considerations:
-
Buffer Composition: Avoid buffers containing free thiols (e.g., DTT) during the maleimide reaction and azides during the DBCO reaction.
-
Reagent Stability: this compound is moisture-sensitive; it should be stored under desiccation and brought to room temperature before use to prevent condensation.
-
Reaction Optimization: The molar ratios of the reactants and incubation times may need to be optimized for specific proteins and other molecules to achieve the desired degree of labeling and conjugation efficiency.
References
An In-depth Technical Guide to DBCO-PEG4-Maleimide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, DBCO-PEG4-Maleimide. It is an essential tool for researchers and scientists involved in bioconjugation, drug delivery, and diagnostics. This guide will delve into its chemical structure, physicochemical properties, and its applications, with a focus on creating antibody-drug conjugates (ADCs) and fluorescent probes.
Core Concepts: A Dual-Functionality Molecule
This compound is a versatile molecule featuring two distinct reactive groups: a dibenzocyclooctyne (DBCO) group and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG4) spacer. This unique structure allows for a two-step bioconjugation process. The maleimide group reacts specifically with thiol groups (-SH) found in molecules like cysteine-containing peptides or proteins, forming a stable thioether bond. Subsequently, the DBCO group can undergo a copper-free "click chemistry" reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction is highly efficient and occurs under mild, aqueous conditions, making it ideal for biological systems.[1][2]
The integrated PEG4 linker enhances the solubility and biocompatibility of the molecule and its conjugates.[1][3][4] This flexible spacer also minimizes steric hindrance, facilitating the interaction of the reactive groups with their targets.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃₆H₄₂N₄O₉ | |
| Molecular Weight | 674.74 g/mol | |
| CAS Number | 1480516-75-3 | |
| Purity | ≥95% (HPLC) | |
| Appearance | Slightly orange or yellow oil/waxy solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature. | |
| Spacer Arm Length | 29.75 Å |
Reaction Mechanism and Experimental Workflow
The utility of this compound lies in its ability to facilitate specific and efficient bioconjugation. The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific applications.
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
Materials:
-
Protein with free sulfhydryl groups
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Sulfhydryl-free reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5)
-
(Optional) Disulfide reducing agent (e.g., TCEP)
-
(Optional) Desalting column
Procedure:
-
Protein Preparation:
-
If the protein does not have free sulfhydryls, it may be necessary to reduce disulfide bonds. Incubate the protein with a suitable reducing agent like TCEP (e.g., 5 mM for 30 minutes at room temperature).
-
Remove the reducing agent using a desalting column.
-
Dissolve the protein in a sulfhydryl-free buffer at a concentration of >1 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 3.9 mM). The maleimide group can hydrolyze in aqueous solutions, so stock solutions should not be stored.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of the crosslinker is typically used.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or dialysis. The resulting DBCO-labeled protein is now ready for the subsequent click reaction.
-
Protocol 2: Copper-Free Click Chemistry Reaction
Materials:
-
DBCO-labeled molecule (from Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Preparation:
-
Prepare the azide-containing sample in the reaction buffer.
-
-
Click Reaction:
-
Add the DBCO-labeled molecule to the azide-containing sample. It is recommended to use a 1.5 to 10-fold molar excess of one of the components to drive the reaction to completion.
-
Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be incubated at 4°C overnight (at least 12 hours).
-
-
Purification:
-
The final conjugate can be purified using methods such as size-exclusion chromatography if necessary.
-
Applications in Research and Development
This compound is a crucial reagent in various cutting-edge applications:
-
Antibody-Drug Conjugates (ADCs): This crosslinker is instrumental in the synthesis of ADCs. It allows for the site-specific conjugation of cytotoxic drugs (modified with an azide group) to antibodies (containing free thiols), leading to targeted cancer therapies.
-
Fluorescent Probes and Imaging Agents: By conjugating fluorescent dyes containing an azide group to DBCO-labeled biomolecules, researchers can create probes for cellular imaging and tracking of biological processes.
-
Drug Delivery Systems: The enhanced solubility and stability offered by the PEG linker make this molecule valuable in developing advanced drug delivery systems.
-
Protein-Peptide Conjugates: It facilitates the straightforward linking of proteins to peptides for various research purposes.
-
Nanotechnology: this compound plays a role in the functionalization of nanoparticles for targeted therapeutic and diagnostic applications.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables efficient and specific bioconjugation through a combination of thiol-maleimide chemistry and copper-free click chemistry. Its favorable physicochemical properties, particularly the enhanced solubility and biocompatibility conferred by the PEG4 spacer, make it an indispensable tool for researchers in drug development, diagnostics, and fundamental biological research. The detailed protocols and structured data provided in this guide aim to support the successful application of this reagent in a variety of scientific endeavors.
References
A Technical Guide to the Mechanism and Application of DBCO-PEG4-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core mechanism of action, experimental protocols, and key quantitative data for the heterobifunctional crosslinker, DBCO-PEG4-Maleimide. This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of biomolecules for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostic imaging agents.
Core Mechanism of Action
This compound is a powerful tool for covalently linking two different molecules, typically a protein and a payload molecule (e.g., a drug, dye, or another biomolecule). Its functionality stems from its three distinct chemical moieties:
-
Dibenzocyclooctyne (DBCO): An azide-reactive chemical group that is central to copper-free "click chemistry". The high ring strain of the DBCO group allows it to undergo a highly efficient and specific reaction with azide-containing molecules in a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds readily in complex biological media without interfering with native biochemical processes.[1][2]
-
Maleimide: A thiol-reactive group that specifically and efficiently couples with free sulfhydryl groups (-SH), most commonly found on cysteine residues within proteins and peptides.[3][4] This reaction, a Michael addition, forms a stable thioether bond.[5]
-
Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol linker that separates the DBCO and maleimide groups. This hydrophilic spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.
The overall mechanism is a two-step process. First, the maleimide group is reacted with a thiol-containing molecule. Second, the now DBCO-functionalized molecule is reacted with an azide-containing molecule, resulting in a stable, covalently linked conjugate.
Chemical Reaction Pathways
The utility of this compound is defined by two highly specific chemical reactions. Understanding these pathways is critical for optimizing conjugation efficiency and ensuring the stability of the final product.
Thiol-Maleimide Ligation
The conjugation of the maleimide group to a thiol-containing molecule proceeds via a Michael addition. The deprotonated thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This forms a stable succinimidyl thioether linkage. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.
Figure 1: Thiol-Maleimide Conjugation Pathway.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once the first molecule is functionalized with the DBCO group, it can be reacted with a molecule containing an azide (-N3) group. This copper-free click chemistry reaction is a [3+2] cycloaddition driven by the ring strain of the DBCO moiety. The reaction is highly efficient, proceeds under mild, non-toxic conditions (e.g., at room temperature in water), and forms a stable triazole linkage.
Figure 2: DBCO-Azide SPAAC Pathway.
Quantitative Data Summary
The efficiency and success of bioconjugation with this compound are dependent on several key parameters. The following tables summarize the critical quantitative data for optimizing these reactions.
| Parameter | Recommended Value/Range | Notes |
| Thiol-Maleimide Reaction | ||
| pH | 6.5 - 7.5 | Optimal for thiol specificity. Above pH 7.5, reactivity with primary amines increases. |
| Molar Excess of Reagent | 5- to 20-fold | Recommended starting point for protein solutions >1 mg/mL. |
| Reaction Time | 1 hour at room temperature or 2 hours at 4°C | Incubation time for the maleimide-thiol reaction. |
| SPAAC Reaction | ||
| Molar Excess of Reagent | 2- to 5-fold | Recommended molar equivalents of the more abundant reagent to the limiting reagent. |
| Reaction Time | 2 - 12 hours | Incubation time for the DBCO-azide reaction at room temperature. |
| Reagent Properties | ||
| Solubility | Soluble in DMSO, DMF | Must be dissolved in an organic solvent before adding to aqueous buffer. |
| Stability | Moisture-sensitive | Store desiccated at -20°C. Equilibrate to room temperature before opening. |
Experimental Protocols
This section provides a detailed, generalized protocol for the two-step conjugation of a thiol-containing protein with an azide-containing payload molecule using this compound.
Step 1: DBCO Labeling of a Thiol-Containing Protein
This protocol outlines the procedure for reacting the maleimide group of the crosslinker with free sulfhydryls on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES) with 5-10 mM EDTA
-
(Optional) Disulfide reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer at a concentration of >1 mg/mL. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP (e.g., 5 mM for 30 minutes at room temperature), followed by removal of the reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 3.9 mM). The maleimide group is prone to hydrolysis in aqueous solutions, so stock solutions should not be stored.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography to obtain the purified DBCO-labeled protein.
Step 2: Click Chemistry Reaction with Azide-Payload
This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing payload.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing payload molecule
-
Reaction Buffer: Azide- and sulfhydryl-free buffer, pH 7.0-7.5
Procedure:
-
Reactant Preparation: Prepare the azide-containing payload in the Reaction Buffer.
-
Conjugation Reaction: Add the DBCO-labeled protein to the azide-payload solution. It is recommended to use a 2- to 5-molar excess of the more abundant reagent relative to the limiting reagent.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Longer incubation times may improve efficiency.
-
Final Purification: The final conjugate can be purified from unreacted components using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC, depending on the nature of the conjugate.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationships between the components and steps.
Figure 3: Overall Experimental Workflow.
References
An In-depth Technical Guide to the Synthesis of DBCO-PEG4-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for DBCO-PEG4-Maleimide, a heterobifunctional linker critical in bioconjugation and drug delivery. The synthesis involves a multi-step process, beginning with the construction of the dibenzocyclooctyne (DBCO) core, followed by the introduction of a polyethylene glycol (PEG) spacer, and culminating in the functionalization with a maleimide group. This document outlines the detailed experimental protocols for each key stage, presents quantitative data in a structured format, and provides a visual representation of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound can be logically divided into three main stages:
-
Part A: Synthesis of the DBCO-Acid Precursor. This involves the creation of the strained cyclooctyne ring system, which is essential for copper-free click chemistry. The synthesis typically starts from commercially available dibenzosuberenone.
-
Part B: Synthesis of the Amino-Maleimide Precursor. This stage focuses on preparing the maleimide-functionalized amine, which will be coupled to the DBCO-PEG4 moiety. A common route involves the reaction of a protected diamine with maleic anhydride.
-
Part C: Final Coupling to Yield this compound. In the final stage, the DBCO-containing acid is coupled with the maleimide-containing amine to produce the target molecule. This is typically achieved through amide bond formation using coupling agents.
Experimental Protocols
This part of the synthesis can be further broken down into the synthesis of the core DBCO-amine and its subsequent PEGylation and functionalization to an acid.
Step A1: Synthesis of DBCO-Amine
The synthesis of the DBCO core often starts from dibenzosuberenone and proceeds through several steps to form a DBCO-amine derivative. A representative multi-step synthesis is outlined below[1][2]:
-
Oximation of Dibenzosuberenone: Dibenzosuberenone is reacted with hydroxylamine hydrochloride in pyridine under reflux conditions for approximately 20 hours to form the corresponding oxime.
-
Beckmann Rearrangement: The oxime is treated with polyphosphoric acid at 125°C for 1 hour to induce a Beckmann rearrangement, yielding the dibenzo[b,f]azocin-6(5H)-one lactam.
-
Reduction of the Lactam: The lactam is reduced using a strong reducing agent like lithium aluminum hydride in diethyl ether under reflux for about 15 hours to give the corresponding amine, (Z)-5,6-dihydrodibenzo[b,f]azocine.
-
Acylation: The secondary amine is acylated, for example, with trifluoroacetic anhydride in the presence of pyridine in dichloromethane at room temperature for 30 minutes.
-
Bromination: The acylated intermediate is then brominated using a suitable brominating agent like pyridinium perbromide hydrobromide in dichloromethane at room temperature.
-
Elimination: The dibromide is subjected to dehydrobromination using a strong base such as potassium tert-butoxide in tetrahydrofuran at room temperature for 1 hour to form the strained alkyne.
-
Deprotection: The protecting group (e.g., trifluoroacetyl) is removed by treatment with potassium carbonate in a mixture of methanol and water at room temperature to yield the DBCO-amine.
Step A2: Synthesis of DBCO-PEG4-Acid
DBCO-PEG4-acid is synthesized by coupling DBCO-amine with a suitable PEG4-acid derivative. A common method involves the use of a PEG4 linker with a terminal carboxylic acid and an activated ester on the other end.
-
Activation of PEG4-Acid: A commercially available Boc-protected amino-PEG4-acid (Boc-NH-PEG4-COOH) is a common starting material. The carboxylic acid group can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in an appropriate solvent like dichloromethane or DMF.
-
Coupling with DBCO-Amine: The DBCO-amine from Step A1 is then reacted with the activated PEG4 derivative. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature for several hours to overnight.
-
Deprotection and Purification: If a Boc-protected PEG linker was used, the Boc group is removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane. The final DBCO-PEG4-Acid product is then purified, typically by flash column chromatography on silica gel.
A common precursor for the maleimide functionality is N-(2-Aminoethyl)maleimide, which can be synthesized from a protected ethylenediamine.
-
Reaction of N-(tert-butoxycarbonyl)-ethyl-1,2-diamine with Maleic Anhydride: N-(tert-butoxycarbonyl)-ethyl-1,2-diamine and triethylamine are dissolved in diethyl ether at 0°C. A solution of maleic anhydride in diethyl ether is added dropwise, and the reaction is stirred for 4 hours while allowing it to warm to room temperature. The solvent is evaporated.
-
Cyclization: The resulting residue is dissolved in acetone, and triethylamine is added. The mixture is heated to reflux, and acetic anhydride is added. The reaction is refluxed for 20 hours. After removing the solvent, the crude product is purified by silica column chromatography to yield 1-(N-tert-butoxycarbonyl)-2-aminoethyl) maleimide.
-
Deprotection: The Boc-protected maleimide is dissolved in dichloromethane at 0°C, and trifluoroacetic acid is added. The solution is stirred for 1 hour as it warms to room temperature. The mixture is concentrated and washed with cold diethyl ether to provide N-(2-Aminoethyl)maleimide trifluoroacetic acid salt as a white solid[1].
The final step is the coupling of DBCO-PEG4-Acid with N-(2-Aminoethyl)maleimide.
-
Amide Coupling Reaction: To a solution of DBCO-PEG4-Acid (1.0 equivalent) and N-(2-Aminoethyl)maleimide (3.0 equivalents) in DMF, dicyclohexylcarbodiimide (DCC, 5.0 equivalents) and pyridine (30.0 equivalents) are added.
-
Reaction and Purification: The reaction is stirred at room temperature for 40 hours. The product is then purified by preparative column chromatography to give this compound[2].
Data Presentation
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Properties of Key Reactants and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| DBCO-PEG4-Acid | C30H36N2O8 | 552.62 | >95% |
| N-(2-Aminoethyl)maleimide | C6H8N2O2 | 140.14 | >95% |
Table 2: Reaction Conditions and Yields for the Final Coupling Step
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Reaction Time | Temperature | Yield |
| DBCO-PEG4-Acid | N-(2-Aminoethyl)maleimide | DCC, Pyridine | DMF | 40 hours | Room Temp. | 57%[2] |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C36H42N4O9 |
| Molecular Weight | 674.74 g/mol |
| Appearance | Yellow to slightly orange oil |
| Purity (HPLC) | >95% |
| Solubility | DMSO, DMF, DCM, THF, Chloroform |
| HRMS (M+H)+ | Calculated: 703.3343, Found: 703.3352 |
| HRMS (M+Na)+ | Calculated: 725.3162, Found: 725.3174 |
Visualization of the Synthesis Pathway
The following diagram illustrates the overall synthetic workflow for this compound.
References
Navigating Bioconjugation: A Technical Guide to DBCO-PEG4-Maleimide Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the heterobifunctional linker DBCO-PEG4-Maleimide has emerged as a critical tool for the precise and efficient coupling of molecules. Its utility in copper-free click chemistry and thiol-specific reactions makes it indispensable for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their experimental design and execution.
Core Properties of this compound
This compound is comprised of three key functional components: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene glycol (PEG4) spacer, and a maleimide group for covalent linkage to sulfhydryl-containing molecules. This unique architecture dictates its solubility and stability profiles, which are crucial considerations for its successful application.
Solubility Profile
The solubility of this compound is a critical parameter for its handling and use in conjugation reactions. The presence of the PEG4 spacer significantly enhances its solubility in aqueous buffers compared to non-PEGylated linkers.[1] However, for preparing concentrated stock solutions, organic solvents are typically required.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[2] | ~74.1 mM | Hygroscopic; use freshly opened DMSO for best results.[3] |
| Aqueous Buffers | Up to 6.6 mM[4] | 6.6 mM | Solubility in aqueous media is enhanced by the PEG spacer. The solution may initially appear cloudy but often clarifies as the reaction proceeds.[4] |
| Other Organic Solvents | Soluble | Not Quantified | Reported to be soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF). |
Stability Considerations
The stability of this compound is governed by the chemical reactivity of its two functional ends: the maleimide and the DBCO group. Understanding the factors that influence their stability is paramount for ensuring high conjugation efficiency and the integrity of the final bioconjugate.
Maleimide Group Stability
The maleimide group is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the solution. This hydrolysis is a critical factor to manage, as the ring-opened product is no longer reactive towards thiols.
Table 2: Stability of the Maleimide Moiety
| Condition | Observation | Half-life (t½) | Source |
| Unconjugated Maleimide | |||
| pH 7.4, 37°C (PEG-maleimide) | 30% hydrolysis over 16 hours. | Not specified | |
| pH 7.4, 22°C (amino-maleimide) | Rapid hydrolysis. | ~25 minutes | |
| pH > 7.5 | Increased rate of hydrolysis and potential for reaction with primary amines. | Not specified | |
| pH 6.5 - 7.5 | Optimal range for selective reaction with thiols. | Not specified | |
| pH 5.5 | Hydrolysis is extremely slow. | Not specified | |
| Thiosuccinimide Adduct (Post-Conjugation) | |||
| pH 7.4, 37°C (N-alkyl thiosuccinimide) | Ring-opening hydrolysis of the thiosuccinimide. | ~27 hours |
It is crucial to prepare aqueous solutions of this compound immediately before use to minimize hydrolytic inactivation of the maleimide group.
DBCO Group Stability
The DBCO group is generally considered stable under a wide range of conditions commonly used in bioconjugation. However, some loss of reactivity can occur over time, particularly during storage and in the presence of certain reagents.
Table 3: Stability of the DBCO Moiety
| Condition | Observation | Source |
| Long-term Storage (Solid) | Stable for ≥1 year at -20°C. | |
| Long-term Storage (in DMSO) | Stable for 2-3 months at -20°C. | |
| Storage of DBCO-conjugated Antibody | 3-5% loss of reactivity over 4 weeks at 4°C or -20°C. | |
| Presence of TCEP | Unstable over a 24-hour period. | |
| Presence of Azides | Will react with the DBCO group. Buffers containing sodium azide should be avoided. |
For long-term storage of DBCO-conjugated molecules, it is advisable to use buffers free of azides and thiols.
Experimental Protocols
Preparation of this compound Stock Solution
Methodology:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO to the vial to achieve a desired concentration, for example, 50 mg/mL (approximately 74 mM).
-
Vortex the solution until the linker is completely dissolved.
-
Use the stock solution immediately. For short-term storage, aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
General Protocol for Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein containing free sulfhydryl groups.
Materials:
-
Protein with free sulfhydryl groups (e.g., reduced antibody) in a sulfhydryl-free buffer (e.g., PBS, pH 7.2).
-
This compound stock solution in DMSO.
-
Reducing agent (e.g., TCEP) if disulfide bond reduction is required.
-
Quenching reagent (e.g., N-ethylmaleimide or L-cysteine).
-
Purification column (e.g., size-exclusion chromatography).
Methodology:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.2). The buffer should be free of thiols and azides.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional) Add a 100-fold molar excess of a quenching reagent like N-ethylmaleimide or L-cysteine to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm).
-
Visualizing Key Processes
Chemical Structure of this compound
Caption: Functional components of this compound.
Experimental Workflow for Protein Bioconjugation
Caption: Protein labeling workflow.
Signaling Pathway: Maleimide Hydrolysis
Caption: Fate of the maleimide group.
By carefully considering the solubility and stability profiles of this compound and adhering to optimized experimental protocols, researchers can harness the full potential of this versatile linker to advance their bioconjugation strategies and accelerate the development of novel biomolecular tools and therapeutics.
References
An In-depth Technical Guide to DBCO-PEG4-Maleimide Click Chemistry: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with DBCO-PEG4-Maleimide, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutics. We will delve into the core chemical reactions, quantitative kinetic data, detailed experimental protocols, and the logical workflows where this powerful tool is applied.
Core Principles: A Dual-Action Linker
This compound is a versatile crosslinker featuring two distinct reactive moieties, enabling a two-step sequential or orthogonal conjugation strategy. The molecule consists of a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG4) spacer, and a maleimide group. This structure allows for the conjugation of two different molecules with high specificity and efficiency.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The inherent ring strain of the cyclooctyne in the DBCO moiety allows it to react spontaneously with azide-functionalized molecules to form a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[1] This reaction is highly selective, as neither the alkyne nor the azide group is naturally present in biological systems, thus preventing side reactions with endogenous molecules.[1]
Thiol-Maleimide Michael Addition
The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction forms a stable thioether bond. The reaction is most efficient and selective for thiols at a pH range of 6.5-7.5.[2] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2][3]
Quantitative Data Summary
The efficiency of the two click chemistry reactions involving this compound is critical for designing and optimizing bioconjugation strategies. The following tables summarize key quantitative data for both the SPAAC and thiol-maleimide reactions.
SPAAC Reaction Kinetics
The rate of the SPAAC reaction is described by a second-order rate constant (k), which depends on the specific azide and cyclooctyne used, as well as the reaction conditions.
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |
| DBCO | Peptide with azidoamino acid | 0.34 | HBS buffer (pH 7.4), 25°C | |
| DBCO | 8-Azidoadenosine | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM | |
| Other Cyclooctynes | Benzyl Azide | Room Temperature | ||
| BCN | 0.07 | |||
| DIBO | 0.17 | |||
| DIFO | 0.076 |
Thiol-Maleimide Reaction: pH Dependence
The rate of the thiol-maleimide reaction is highly dependent on the pH of the reaction buffer, which influences the deprotonation of the thiol group to the more reactive thiolate anion.
| pH Range | Reaction Rate | Selectivity for Thiols | Side Reactions | Reference(s) |
| < 6.5 | Very Slow | High | Minimal | |
| 6.5 - 7.5 | Optimal | High (approx. 1000x faster than with amines at pH 7.0) | Minimal hydrolysis of maleimide | |
| > 7.5 | Fast | Decreased (competing reaction with amines) | Increased maleimide hydrolysis |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound in bioconjugation.
General Protein Labeling with this compound
This protocol describes the labeling of a thiol-containing protein with this compound.
A. Materials:
-
Protein with accessible thiol groups (e.g., containing cysteine residues)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reoxidation.
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
B. Protocol:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove the reducing agent before proceeding.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should ideally be below 20% to avoid protein precipitation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Antibody-Drug Conjugate (ADC) Synthesis Workflow
This protocol outlines the general steps for creating an ADC using a this compound linker. This involves first modifying the antibody with the linker, followed by conjugation to an azide-containing cytotoxic drug.
A. Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Azide-functionalized cytotoxic drug
-
Reaction and purification buffers as described in the previous protocol.
B. Protocol:
-
Antibody Thiol Generation (if necessary):
-
If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a mild reducing agent like TCEP.
-
-
Antibody-Linker Conjugation:
-
Follow the "General Protein Labeling" protocol (Section 3.1) to conjugate this compound to the antibody's thiol groups.
-
-
Purification of the Antibody-Linker Conjugate:
-
Purify the DBCO-functionalized antibody to remove excess linker and other reagents.
-
-
ADC "Click" Reaction:
-
Dissolve the azide-functionalized cytotoxic drug in a suitable solvent (e.g., DMSO).
-
Add the azide-drug solution to the purified DBCO-antibody conjugate. A molar excess of the drug is typically used.
-
Incubate the reaction overnight at 4°C.
-
-
Final ADC Purification:
-
Purify the final ADC to remove unreacted drug and other impurities. Techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used.
-
Characterization of the Bioconjugate
After purification, it is crucial to characterize the final conjugate to confirm successful labeling and determine its properties.
-
SDS-PAGE: This technique separates proteins based on molecular weight. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the addition of the linker and/or drug molecule. MS is a powerful tool for in-depth characterization of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC is a standard method to determine the drug-to-antibody ratio (DAR), which is a critical quality attribute. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of different DAR species.
Visualizing Workflows and Principles
Graphviz diagrams are provided below to illustrate the key chemical principles and a typical experimental workflow.
References
Core Principles of DBCO-Azide Click Chemistry
An In-depth Technical Guide to Dibenzocyclooctyne (DBCO)-Azide Reactivity
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is fundamental. Among the bioconjugation techniques available, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), particularly utilizing Dibenzocyclooctyne (DBCO) and azide chemistry, has become a prominent tool.[1] This copper-free click chemistry reaction is celebrated for its high efficiency, specificity, and biocompatibility, making it suitable for a vast array of applications, from fluorescent labeling to the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This guide delves into the core principles of DBCO-azide reactivity, presents quantitative data, and provides detailed experimental protocols.
The reactivity of the DBCO group with an azide is fundamentally driven by the significant ring strain within the cyclooctyne ring of the DBCO molecule.[4] This strain substantially lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling the reaction to proceed rapidly at or near room temperature without the need for a cytotoxic copper(I) catalyst. This key feature distinguishes it from the copper-catalyzed azide-alkyne cycloaddition (CuAAC), broadening the applications of click chemistry to include living systems.
The reaction is bioorthogonal, meaning the DBCO and azide groups are inert to most functional groups found within biological systems, which ensures highly specific conjugation. The resulting covalent bond is a stable triazole linkage.
Key Features:
-
Biocompatibility: The reaction proceeds without a cytotoxic copper catalyst, making it ideal for in vivo applications.
-
Mild Conditions: Conjugation is effective in aqueous buffers at ambient temperatures.
-
High Efficiency: The reaction is characterized by fast kinetics and high yields.
-
Specificity and Bioorthogonality: DBCO and azide groups react selectively with each other in complex biological environments.
-
Stability: The DBCO and azide functional groups, along with the resulting triazole linkage, are stable long-term.
-
Traceability: The DBCO group possesses a characteristic UV absorbance around 310 nm, which can be utilized to monitor the reaction's progress.
Quantitative Data on Reaction Kinetics
The efficiency of the DBCO-azide reaction is quantified by its second-order rate constant. This value is critical for predicting reaction times and optimizing conjugation strategies. Various factors, including the structure of the DBCO and azide derivatives, solvent, pH, and temperature, can influence the reaction rate.
| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| Peptide with azido-amino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |
| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |
| DBCO and Benzyl Azide | 0.24 | Not specified |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7) |
| DBCO-trastuzumab and azide | 0.18 - 0.37 | Not specified |
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | Can be inverted if the azide-activated molecule is more precious. For antibody-small molecule conjugations, a molar excess of up to 10-fold may be used. |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate but may impact the stability of sensitive biomolecules. |
| Reaction Time | 2 to 48 hours | Typical reactions are 4-12 hours at room temperature. Longer incubation can improve yield, especially at lower temperatures or concentrations. |
Experimental Protocols
Below are detailed methodologies for common applications of DBCO-azide click chemistry.
Protocol 1: General Protein-Small Molecule Conjugation
This protocol outlines the general steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.
1. Materials:
-
DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized small molecule.
-
DMSO (if the small molecule is not water-soluble).
-
Quenching reagent (e.g., Tris or glycine solution).
2. Procedure:
-
Reaction Setup: Dissolve the azide-functionalized small molecule in a minimal amount of DMSO if necessary. Add the desired molar excess of the small molecule solution to the DBCO-activated protein solution. The final concentration of DMSO should ideally be kept below 20%.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time may vary depending on the specific reactants and their concentrations.
-
Purification: Remove unreacted small molecules and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
Protocol 2: Antibody-Oligonucleotide Conjugation
This protocol details the conjugation of a DBCO-activated antibody to an azide-modified oligonucleotide.
1. Materials:
-
DBCO-activated antibody.
-
Azide-modified oligonucleotide.
-
Reaction buffer (e.g., PBS, pH 7.4).
2. Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide in the reaction buffer.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification and Validation: Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide. Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.
Visualizations
Reaction Mechanism
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow
Caption: General experimental workflow for DBCO-azide bioconjugation.
References
The Strategic Application of DBCO-PEG4-Maleimide in the Development of Advanced Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of DBCO-PEG4-Maleimide, a heterobifunctional linker that has garnered significant attention in the field of antibody-drug conjugate (ADC) development. This document will elucidate the linker's core attributes, its mechanism of action, and provide detailed experimental protocols for its application. Furthermore, it will delve into the critical aspects of ADC characterization and the cellular pathways influenced by ADCs constructed with this linker.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. This compound has emerged as a valuable tool in the ADC developer's arsenal due to its unique combination of a maleimide group for thiol-specific conjugation and a dibenzocyclooctyne (DBCO) group for bioorthogonal "click" chemistry.
The structure of this compound incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, contributing to improved pharmacokinetic properties of the resulting ADC. This guide will provide a comprehensive overview of the advantages and considerations associated with the use of this linker in the generation of next-generation ADCs.
The Chemistry of this compound: A Dual-Action Linker
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups that allow for the sequential conjugation of two different molecules.
2.1. The Maleimide Moiety: Thiol-Specific Conjugation
The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of an antibody to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1] It is a widely used method for site-specific conjugation, particularly when targeting the interchain disulfide bonds of an antibody after selective reduction.
However, a critical consideration for maleimide-based conjugates is the potential for instability in vivo. The thioether bond can undergo a retro-Michael reaction, leading to the deconjugation of the linker-payload from the antibody.[2][3] This can result in off-target toxicity and reduced therapeutic efficacy. Strategies to mitigate this instability, such as the use of next-generation maleimides or controlling the conjugation site, are active areas of research.[4]
2.2. The DBCO Moiety: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The dibenzocyclooctyne (DBCO) group is a key component for bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the highly efficient and specific ligation of the DBCO-functionalized antibody to an azide-modified payload without the need for a cytotoxic copper catalyst.[5] The inherent ring strain of the cyclooctyne drives the reaction forward under mild, physiological conditions.
This two-step conjugation strategy offers significant flexibility in ADC design. An antibody can first be modified with this compound, purified, and then conjugated to an azide-containing payload.
Quantitative Data on Linker Performance
The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic profile of an ADC. The following tables summarize key quantitative parameters related to the performance of maleimide-based linkers and the influence of PEGylation.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | |
| Hydrazone | ADC in human plasma | ~2 | ~50% (half-life) | |
| Valine-Citrulline (VC) | ADC in buffer | 10 | <2% payload loss | |
| Glutamic acid-Valine-Citrulline (EVCit) | ADC in mouse model | 12 | (half-life) |
Table 1: Comparative Plasma Stability of Various ADC Linkers. This table highlights the relative stability of different linker technologies in plasma. Conventional maleimide linkers can exhibit significant payload loss over time compared to more stable alternatives.
| PEG Length | ADC Clearance | ADC Half-life | In Vivo Efficacy | Reference |
| No PEG | Increased | Decreased | Reduced | |
| Short PEG (e.g., PEG4) | Moderate | Moderate | Improved | |
| Long PEG (e.g., PEG8, PEG12, PEG24) | Decreased | Increased | Maximized |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy. This table illustrates the general trend that increasing the length of the PEG spacer in the linker can improve the pharmacokinetic profile and in vivo efficacy of an ADC by reducing clearance and extending its half-life in circulation.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involved in the synthesis and characterization of an ADC using this compound.
4.1. Antibody Reduction and Conjugation with this compound
This protocol describes the selective reduction of interchain disulfide bonds in an IgG antibody followed by conjugation with the maleimide linker.
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2, degassed
-
Desalting columns
-
-
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed PBS.
-
Antibody Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed PBS.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the reduced antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the Antibody-Linker Conjugate: Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC). The purified DBCO-functionalized antibody is now ready for conjugation to an azide-modified payload.
-
4.2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of the DBCO-functionalized antibody to an azide-containing payload.
-
Materials:
-
DBCO-functionalized antibody
-
Azide-modified cytotoxic payload
-
PBS, pH 7.4
-
-
Procedure:
-
Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO) and then dilute into PBS.
-
Add a 1.5 to 10-fold molar excess of the azide-payload solution to the DBCO-functionalized antibody.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.
-
Purification of the ADC: Purify the final ADC conjugate using SEC to remove any unreacted payload and other small molecules.
-
4.3. Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.
-
4.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Generic Protocol:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Column: A HIC column (e.g., Butyl-NPR).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.
-
-
-
4.3.2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. This technique is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.
-
Generic Protocol:
-
Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4).
-
Column: An appropriate SEC column for monoclonal antibodies.
-
Flow Rate: A constant flow rate suitable for the column.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of aggregate is determined by integrating the area of the high molecular weight peaks relative to the total peak area.
-
-
-
4.3.3. Mass Spectrometry for Intact Mass Analysis and DAR Confirmation
-
Principle: Mass spectrometry (MS) provides a direct measurement of the molecular weight of the ADC, allowing for the confirmation of the number of conjugated payloads.
-
Generic Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation to simplify the mass spectrum.
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.
-
Data Analysis: The raw mass spectral data is deconvoluted to determine the mass of each ADC species, from which the DAR can be calculated.
-
-
4.4. In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the ADC in killing cancer cells in vitro.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Generic Protocol:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a period of 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Signaling Pathways and Experimental Workflows
The cytotoxic payloads commonly used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoid derivatives (DM1), primarily act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
5.1. Signaling Pathway for MMAE- and DM1-Induced Apoptosis
Caption: ADC-mediated apoptosis pathway.
5.2. Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Conclusion
This compound offers a versatile and powerful platform for the development of antibody-drug conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, enabling the precise attachment of payloads to antibodies. The inclusion of a PEG spacer enhances the pharmacokinetic properties of the resulting ADC. However, researchers must be mindful of the potential in vivo instability of the maleimide-thiol linkage and employ appropriate characterization techniques to ensure the quality and homogeneity of the final product. A thorough understanding of the chemistry, combined with rigorous analytical and biological evaluation, is paramount to harnessing the full potential of this linker in the creation of effective and safe targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols for DBCO-PEG4-Maleimide Antibody Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for the labeling of antibodies with DBCO-PEG4-Maleimide. This heterobifunctional crosslinker contains a maleimide group that reacts with free sulfhydryl groups (thiols) on the antibody, and a dibenzocyclooctyne (DBCO) group that can be used for subsequent copper-free click chemistry reactions with azide-modified molecules. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. This protocol is designed to be a starting point for developing a labeling procedure tailored to your specific antibody and application.
The maleimide group selectively reacts with thiol groups on cysteine residues within the antibody to form a stable thioether bond.[1][2][3] This reaction is most efficient at a pH range of 6.5-7.5.[4][5] For antibodies that do not have readily available free thiols, disulfide bonds within the hinge region can be selectively reduced to generate them.
The DBCO group allows for a highly specific and bioorthogonal conjugation to molecules containing an azide group through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is notable for its high efficiency and the fact that it proceeds without the need for a copper catalyst, which can be toxic to cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody labeling protocol. These values are recommendations and may require optimization for specific antibodies and downstream applications.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | PBS, HEPES, Tris, or Borate buffer | Must be free of thiols. |
| Reaction pH | 7.0 - 7.5 | At pH > 7.5, maleimides can react with primary amines. |
| This compound to Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically. |
| Incubation Time | 2 hours at room temperature or overnight at 4°C | |
| Incubation Temperature | Room temperature or 4°C |
Table 2: Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Store at -20°C for up to one month, protected from light. The maleimide group is moisture-sensitive. |
| Antibody Solution | In a thiol-free buffer at pH 7.0-7.5 | Store according to the manufacturer's recommendations. |
| TCEP Solution (Optional) | 10 mM in reaction buffer | Prepare fresh for each use. |
| Purified Labeled Antibody | In a suitable storage buffer (e.g., PBS) | Short-term (1 week) at 2-8°C. Long-term (up to 1 year) with 50% glycerol at -20°C. Add a stabilizer like BSA and a microbial inhibitor like sodium azide for long-term storage. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of an antibody with this compound.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable thiol-free buffer
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or spin desalting columns for purification
-
Reaction tubes
-
Spectrophotometer
Protocol:
Step 1: Antibody Preparation
-
Prepare the antibody in a thiol-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
If the buffer contains any interfering substances like Tris, glycine, or sodium azide, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) using a spin desalting column or dialysis.
-
(Optional) Reduction of Disulfide Bonds: If your antibody does not have sufficient free thiols, you can selectively reduce disulfide bonds in the hinge region.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature.
-
It is crucial to remove the TCEP before adding the maleimide reagent, as it will react with the maleimide. This can be done using a spin desalting column.
-
Step 2: Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Vortex the solution until the reagent is completely dissolved.
-
This stock solution should be prepared fresh and used immediately. Any unused stock solution can be stored at -20°C for up to one month, protected from light.
Step 3: Antibody Labeling Reaction
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).
-
While gently vortexing or stirring the antibody solution, add the calculated volume of the this compound stock solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Step 4: Purification of the Labeled Antibody
-
It is critical to remove the unreacted this compound from the labeled antibody.
-
Purify the antibody-DBCO conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff.
-
For smaller scale reactions, spin desalting columns are a rapid and efficient option. For larger volumes, dialysis can be used.
-
Follow the manufacturer's instructions for the chosen purification method.
Step 5: Characterization of the Labeled Antibody (Optional)
-
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined.
-
This often involves measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the DBCO group (around 309 nm). However, as DBCO's extinction coefficient is relatively low, this can be challenging. An alternative is to perform the subsequent click reaction with an azide-containing fluorophore and determine the DOL based on the fluorophore's absorbance.
Diagrams
Experimental Workflow
References
Application Notes and Protocols: The Use of DBCO-PEG4-Maleimide in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to using DBCO-PEG4-Maleimide for bioconjugation. It outlines the core principles of the chemical reactions involved, detailed protocols for labeling and conjugation, and key quantitative data to ensure successful experimental outcomes.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for the versatile and efficient covalent linkage of biomolecules.[1] It is a key reagent in the field of bioconjugation, particularly for applications requiring high specificity and biocompatibility, such as the development of Antibody-Drug Conjugates (ADCs).[2][3]
The molecule consists of three main components:
-
A Maleimide group , which reacts specifically with free sulfhydryl (thiol, -SH) groups, commonly found in the cysteine residues of proteins and peptides.[4]
-
A Dibenzocyclooctyne (DBCO) group , which is a strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in biological systems without interfering with native biochemical processes.[1]
-
A hydrophilic polyethylene glycol (PEG4) spacer , which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces potential aggregation, and minimizes steric hindrance.
The conjugation strategy is a two-step process: first, a thiol-containing molecule is labeled with the DBCO moiety using the maleimide group. Second, this DBCO-labeled molecule is conjugated to an azide-containing molecule through a copper-free click reaction.
Core Principles and Reaction Mechanisms
The utility of this compound is based on two highly specific and efficient chemical reactions:
-
Thiol-Maleimide Ligation: The maleimide group reacts with a free sulfhydryl group via a Michael addition to form a stable, covalent thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5. At neutral pH, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction. The intrinsic ring strain of the DBCO group allows it to react spontaneously with an azide group to form a stable triazole linkage. The reaction is highly bioorthogonal and does not require cytotoxic copper catalysts, making it ideal for use in living systems.
Applications in Research and Drug Development
The specificity and mild reaction conditions associated with this compound make it suitable for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Cysteine residues on an antibody can be targeted with the maleimide group to attach a DBCO moiety. Subsequently, a potent cytotoxic drug functionalized with an azide can be "clicked" onto the antibody.
-
Protein and Peptide Labeling: It is used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic assays.
-
Surface Functionalization: Nanoparticles, quantum dots, beads, and other surfaces can be functionalized with thiol groups and subsequently labeled with DBCO. These surfaces can then be used to immobilize azide-tagged biomolecules for biosensing and other applications.
-
Creation of Complex Biomolecular Structures: The linker enables the assembly of protein-protein, protein-peptide, and protein-oligonucleotide conjugates.
Data Presentation: Properties and Reaction Parameters
The following tables summarize the key properties of this compound and the recommended conditions for its use in bioconjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| Molecular Weight | 674.74 g/mol | |
| CAS Number | 1480516-75-3 | |
| Appearance | Yellow to slightly orange oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform |
| Storage | Store at -20°C, keep desiccated and protected from light. | |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Labeling (Step 1)
| Parameter | Recommended Condition | Notes | Citations |
|---|---|---|---|
| pH | 6.5 - 7.5 | Optimal for thiol specificity. Above pH 7.5, reactivity with amines and hydrolysis increase. | |
| Buffer | Sulfhydryl-free buffer (e.g., PBS, HEPES, Borate). | Avoid buffers with DTT, 2-mercaptoethanol, or other thiols. Avoid azides. | |
| Reagent Prep | Dissolve in anhydrous DMSO or DMF before adding to the aqueous reaction buffer. | The reagent has low aqueous solubility. Keep final DMSO/DMF concentration below 10-15% to avoid protein precipitation. | |
| Molar Excess | 5- to 20-fold molar excess of reagent over thiol-containing molecule. | Start with a lower excess and optimize. For dilute protein solutions, a higher excess may be needed. | |
| Incubation Time | 1 hour at Room Temperature (RT) or 2 hours at 4°C. | Can be optimized based on the reactivity of the specific biomolecule. |
| Quenching | Optional: Add free thiol (e.g., cysteine, 2-mercaptoethanol) to 10-50 mM final concentration. | Quenches any unreacted maleimide groups. | |
Table 3: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction (Step 2)
| Parameter | Recommended Condition | Notes | Citations |
|---|---|---|---|
| pH | Not critical; typically performed in standard biological buffers (e.g., PBS). | The reaction is robust across a wide pH range. | |
| Buffer | Azide-free buffer (e.g., PBS). | Ensure no competing azide sources are present. | |
| Molar Excess | 1.5- to 10-fold molar excess of one component over the other. | For antibody-small molecule conjugation, a 7.5-fold excess is a good starting point. | |
| Temperature | 4°C to 37°C | Higher temperatures (e.g., 37°C) can increase the reaction rate. |
| Incubation Time | 4-12 hours at RT or overnight (≥12 hours) at 4°C. | Longer incubation times can improve conjugation efficiency. | |
Experimental Protocols
Protocol 1: Preparation of Thiol-Containing Proteins
A free sulfhydryl group is required for reaction with the maleimide. This can be achieved by reducing existing disulfide bonds or by introducing new thiol groups.
A) Reduction of Disulfide Bonds in Proteins:
-
Prepare the protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2).
-
To reduce all disulfide bonds, add a solution of TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Crucially , remove the excess TCEP immediately before adding the maleimide reagent. This is best accomplished using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a sulfhydryl-free buffer (pH 6.5-7.5).
-
Note: For antibodies, complete reduction can cause inactivation. To selectively reduce hinge-region disulfides, use a milder reducing agent like 2-Mercaptoethylamine-HCl (2-MEA).
-
B) Introduction of Sulfhydryl Groups: If the protein of interest lacks accessible cysteines, sulfhydryl groups can be introduced by modifying primary amines (e.g., lysine residues) using reagents like Traut's Reagent (2-iminothiolane) or SATA, following the manufacturer's instructions.
Protocol 2: Labeling of a Thiol-Containing Protein with this compound
This protocol describes the first step of the conjugation, where the DBCO moiety is attached to the target protein.
Materials:
-
Thiol-containing protein (see Protocol 1) in a sulfhydryl-free buffer (pH 6.5-7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Desalting columns for purification.
Procedure:
-
Prepare the protein solution at a concentration of >1 mg/mL in a reaction buffer (e.g., PBS, pH 7.0).
-
Immediately before use, prepare a stock solution (e.g., 3-5 mM) of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved.
-
Calculate the required volume of the this compound stock solution to achieve a 5- to 20-fold molar excess relative to the protein.
-
Add the calculated volume of the reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.
-
Remove the unreacted this compound using a desalting column equilibrated with an azide-free buffer (e.g., PBS). This step is critical to prevent the unreacted linker from interfering with the subsequent click reaction.
-
The purified DBCO-labeled protein is now ready for the click reaction or can be stored at 2-8°C, protected from light.
Protocol 3: Copper-Free Click Chemistry Conjugation
This protocol describes the second step, where the DBCO-labeled protein is conjugated to an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein (from Protocol 2).
-
Azide-containing molecule of interest.
-
Azide-free reaction buffer (e.g., PBS).
Procedure:
-
Prepare the azide-containing molecule in an azide-free buffer like PBS.
-
Add the DBCO-labeled protein to the azide-containing molecule. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to drive the reaction to completion.
-
Incubate the mixture for 4-12 hours at room temperature or overnight (at least 12 hours) at 4°C. For faster kinetics, the reaction can be performed at 37°C.
-
The reaction is now complete. The final conjugate can be used directly in downstream applications or purified from excess reagents if necessary, for example, by using size exclusion chromatography (SEC).
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution | Citations |
|---|---|---|---|
| Low/No DBCO Labeling | Insufficient free thiols on the protein. | Confirm disulfide reduction with Ellman's Reagent. Optimize reduction protocol. | |
| Maleimide reagent was hydrolyzed. | Prepare reagent stock solution in anhydrous DMSO/DMF immediately before use. Ensure reagent is stored properly with desiccant. | ||
| Low/No Final Conjugation | Excess maleimide reagent was not removed. | Ensure thorough purification of the DBCO-labeled protein after the first step. | |
| Suboptimal reaction conditions for SPAAC. | Increase incubation time, increase temperature to 37°C, or optimize the molar excess of one reactant. | ||
| Azide or DBCO group was degraded. | Avoid buffers containing reducing agents (for azides) or azides (for DBCO). |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 10-15% in the labeling reaction. | |
References
Application Notes and Protocols for Copper-Free Click Chemistry with DBCO-PEG4-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of DBCO-PEG4-Maleimide in copper-free click chemistry. This heterobifunctional crosslinker is a valuable tool for the precise and efficient conjugation of biomolecules, a critical process in drug development, diagnostics, and various research applications.[1][2][3]
Introduction
This compound is a versatile reagent that facilitates the covalent linkage of a thiol-containing molecule (such as a protein or peptide with cysteine residues) to an azide-modified molecule.[1][4] This process occurs in two main steps: first, the maleimide group reacts with a sulfhydryl group, and second, the dibenzylcyclooctyne (DBCO) group undergoes a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide. The polyethylene glycol (PEG4) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and reduces steric hindrance.
This copper-free click chemistry approach is highly bioorthogonal, meaning the reaction is specific and does not interfere with biological processes, making it ideal for use in complex biological systems, including live cells. Common applications include the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the creation of targeted drug delivery systems.
Key Features and Applications
| Feature | Description | Applications |
| Dual Reactivity | Contains a maleimide group for reaction with thiols and a DBCO group for copper-free click chemistry with azides. | Antibody-Drug Conjugates (ADCs), Bioconjugation of proteins, peptides, and nucleic acids, Surface and hydrogel modifications |
| Copper-Free Click Chemistry | The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds efficiently without the need for a cytotoxic copper catalyst. | Live cell imaging, In vivo studies, Conjugation of sensitive biomolecules |
| Enhanced Solubility | The hydrophilic PEG4 spacer improves the water solubility of the linker and the resulting bioconjugate. | Prevents aggregation and precipitation of conjugates in aqueous buffers |
| Flexibility | The PEG4 spacer provides a flexible linkage, which can help to reduce steric hindrance between the conjugated molecules. | Improved accessibility of binding sites and functional domains |
| High Stability | Forms a stable thioether bond with thiols and a stable triazole linkage with azides. | Long-term stability of the bioconjugate for research and therapeutic applications |
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
This protocol describes the first step of the two-step conjugation process, where a protein with available sulfhydryl groups is labeled with the DBCO moiety.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond re-oxidation.
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or 2-MEA (2-Mercaptoethylamine) for reduction of disulfide bonds.
-
(Optional) Quenching solution: Cysteine or other thiol-containing reagent (0.5-1 M).
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.
Procedure:
-
Preparation of the Thiol-Containing Protein:
-
If the protein does not have free sulfhydryl groups, they can be introduced by reducing existing disulfide bonds.
-
For complete reduction, incubate the protein with 5 mM TCEP for 30 minutes at room temperature.
-
For selective reduction of hinge-region disulfide bonds in antibodies (IgG), 2-MEA can be used.
-
Immediately after reduction, remove the reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Labeling Reaction:
-
Dissolve the thiol-containing protein in the reaction buffer at a concentration of >1 mg/mL.
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the reagent over the protein is a good starting point for optimization.
-
Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.
-
-
Quenching and Purification:
-
(Optional) To quench the reaction and remove any unreacted maleimide, add a quenching solution and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted this compound using a desalting column or dialysis. The column should be equilibrated with an azide-free buffer.
-
The purified DBCO-labeled protein is now ready for the copper-free click reaction. Store the labeled protein at 2-8°C, protected from light.
-
Caption: Workflow for labeling a thiol-containing protein with this compound.
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule
-
Azide-free reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Azide-Containing Molecule:
-
Dissolve the azide-containing molecule in the azide-free reaction buffer.
-
-
Click Reaction:
-
Add the DBCO-labeled protein to the solution of the azide-containing molecule. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess is recommended as a starting point.
-
Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be performed at 4°C overnight (at least 12 hours).
-
-
Purification of the Final Conjugate:
-
The resulting conjugate can be purified to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography.
-
Caption: Workflow for the copper-free click reaction of a DBCO-labeled protein with an azide-containing molecule.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Maleimide Reaction pH | 6.5 - 7.5 | At pH > 7.5, the maleimide group can react with primary amines and undergo hydrolysis. At pH 7, the maleimide group is approximately 1000 times more reactive towards a free sulfhydryl than an amine. |
| Molar Excess of this compound | 5- to 20-fold | For protein solutions >1 mg/mL. Higher excess may be needed for more dilute solutions. |
| Maleimide Reaction Time | 1 hour at room temperature or 2 hours at 4°C | |
| Click Reaction Molar Ratio | 1.5 to 10-fold excess of one reactant | Can be optimized to maximize conjugation efficiency. |
| Click Reaction Time | 4-12 hours at room temperature or >12 hours at 4°C | Longer incubation times can improve efficiency. |
| This compound Solubility in Aqueous Buffers | Up to 6.6 mM | The solution may initially appear cloudy but should clarify as the reaction proceeds. |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical transformation occurring during the two-step bioconjugation process using this compound.
Caption: Two-step bioconjugation reaction using this compound.
References
Revolutionizing Protein Modification: A Detailed Guide to DBCO-PEG4-Maleimide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable modification of proteins is paramount for advancing research, diagnostics, and therapeutics. DBCO-PEG4-Maleimide has emerged as a powerful and versatile heterobifunctional linker, enabling innovative approaches to protein modification. This document provides detailed application notes and protocols for utilizing this compound in key protein modification techniques, including antibody-drug conjugation, protein labeling, and surface immobilization.
Introduction to this compound
This compound is a dual-functional molecule that facilitates a two-step sequential bioconjugation strategy. Its structure comprises three key components:
-
Dibenzocyclooctyne (DBCO): An azide-reactive group that participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction. This reaction is highly specific and occurs efficiently under mild, aqueous conditions without the need for a toxic copper catalyst.[1][2][3]
-
Maleimide: A thiol-reactive group that forms a stable thioether bond with sulfhydryl groups (-SH) present in cysteine residues of proteins. This reaction is most efficient at a pH range of 6.5-7.5.[2][3]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG linker that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.
This unique combination of functionalities allows for the site-specific introduction of a DBCO moiety onto a protein via its cysteine residues, which can then be selectively reacted with an azide-tagged molecule of interest.
Key Applications and Quantitative Data
This compound is instrumental in a variety of protein modification applications. The following tables summarize key quantitative parameters associated with its use.
Table 1: General Properties and Reaction Parameters of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 674.74 g/mol | |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | |
| Recommended Molar Excess (Maleimide:Protein) | 5 to 20-fold | |
| Typical Reaction Time (Maleimide-Thiol) | 1-2 hours at room temperature | |
| Typical Reaction Time (SPAAC) | 4-12 hours at room temperature |
Table 2: Comparative Stability of Maleimide-Based Conjugates
| Linkage Type | Model System | Incubation Conditions | Half-life / % Intact | Reference(s) |
| Maleimide-Thiol (Thioether) | ADC in human plasma | 7 days | ~50% intact | |
| Maleimide-Thiol (Hydrolyzed Succinimide) | N-Aryl Maleimide Adduct | Physiological pH | > 2 years (estimated) | |
| Disulfide | ADC in human plasma | 1 day | ~20% intact | |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% intact |
Note: The stability of the maleimide-thiol linkage can be significantly enhanced by hydrolysis of the succinimide ring, which is promoted by certain N-substituents on the maleimide.
Experimental Protocols
Antibody-Drug Conjugation (ADC)
This protocol describes the preparation of an antibody-drug conjugate using this compound. The process involves two main stages: first, the introduction of the DBCO handle onto the antibody, and second, the "click" reaction with an azide-functionalized drug.
Diagram 1: Workflow for Antibody-Drug Conjugation
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
Materials:
-
Antibody (e.g., IgG)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Azide-functionalized drug
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Size-Exclusion Chromatography (SEC) system
Protocol:
-
Antibody Reduction:
-
Prepare the antibody in PBS at a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature to reduce disulfide bonds and expose free thiol groups.
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS, pH 7.2.
-
-
This compound Labeling:
-
Immediately after reduction, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody. The final concentration of the organic solvent should be below 10% (v/v) to avoid protein precipitation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the unreacted this compound using a desalting column.
-
-
SPAAC Reaction with Azide-Drug:
-
To the DBCO-labeled antibody, add a 1.5- to 5-fold molar excess of the azide-functionalized drug.
-
Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C.
-
The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification and Characterization:
-
Purify the resulting ADC using SEC to remove any unreacted drug and aggregates.
-
Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Protein Labeling with a Fluorescent Dye
This protocol outlines the labeling of a protein with a fluorescent dye for imaging or detection applications.
Diagram 2: Protein Labeling Workflow
Caption: Workflow for fluorescently labeling a protein.
Protocol:
The protocol is similar to the ADC protocol, with the azide-functionalized drug being replaced by an azide-functionalized fluorescent dye. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength.
Surface Immobilization of Proteins
This protocol describes the immobilization of proteins onto a surface for applications such as biosensors and protein microarrays.
Diagram 3: Protein Surface Immobilization Workflow
Caption: Workflow for immobilizing proteins on a surface.
Protocol:
-
Surface Functionalization with DBCO:
-
Start with a surface functionalized with azide groups.
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO/water mixture).
-
Incubate the azide-functionalized surface with the this compound solution for 2-4 hours at room temperature to allow the SPAAC reaction to occur.
-
Wash the surface thoroughly to remove any unreacted linker.
-
-
Protein Immobilization:
-
Prepare a solution of the cysteine-containing protein in a thiol-free buffer, pH 6.5-7.5.
-
Incubate the DBCO-functionalized surface with the protein solution for 1-2 hours at room temperature.
-
Wash the surface extensively to remove non-covalently bound protein.
-
The surface with immobilized protein is now ready for its intended application. The surface density of the immobilized protein can be quantified using techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR).
-
Signaling Pathways and Mechanisms
Diagram 4: SPAAC and Maleimide-Thiol Reaction Mechanisms
Caption: The bioorthogonal SPAAC and selective Maleimide-Thiol reactions.
The utility of this compound is rooted in two highly efficient and specific chemical reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst.
-
Maleimide-Thiol Reaction: This is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks one of the carbons of the maleimide double bond. This reaction is highly selective for thiols over other nucleophilic groups like amines at a pH range of 6.5-7.5.
Conclusion
This compound is a versatile and powerful tool for researchers in various fields, offering a reliable method for the site-specific modification of proteins. Its dual-functional nature, combined with the benefits of a hydrophilic PEG spacer, enables the creation of well-defined and stable bioconjugates for a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics. The detailed protocols and quantitative data provided in this document serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.
References
Application Notes and Protocols: Creation of Antibody-Drug Conjugates (ADCs) using DBCO-PEG4-Maleimide
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent.[1][2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1] DBCO-PEG4-Maleimide is a heterobifunctional linker designed for two-step ADC construction. It features a maleimide group for covalent bonding to thiol groups (e.g., from reduced cysteines on an antibody) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[4] This strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified drug is a bioorthogonal reaction, meaning it can proceed efficiently in a biological environment without interfering with native biochemical processes. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.
These notes provide a detailed protocol for the synthesis, purification, and characterization of an ADC using the this compound linker.
Principle of the Method
The creation of an ADC using this compound is a sequential, two-part process:
-
Antibody-Linker Conjugation: The antibody's interchain disulfide bonds are first reduced to generate free sulfhydryl (-SH) groups. The maleimide moiety of the this compound linker then reacts with these sulfhydryl groups to form a stable thioether bond. This step results in a DBCO-functionalized antibody.
-
Drug-Payload "Click" Reaction: The DBCO-functionalized antibody is subsequently reacted with a cytotoxic drug that has been pre-functionalized with an azide (-N3) group. The DBCO and azide groups undergo a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage, completing the ADC construct.
Figure 1: General experimental workflow for ADC synthesis using this compound.
Experimental Protocols
Part 1: Antibody Preparation and Thiolation
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiols for maleimide conjugation.
Materials:
-
Monoclonal antibody (mAb) in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., Bond-Breaker™ TCEP Solution, Neutral pH).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Buffer Exchange (if necessary): Ensure the antibody is in an appropriate buffer, free from extraneous sulfhydryl-containing components. If needed, perform a buffer exchange using a desalting column. The antibody concentration should ideally be >1 mg/mL.
-
Antibody Reduction: Add TCEP solution to the antibody to a final concentration of 5 mM.
-
Note: The degree of reduction can be controlled by varying the TCEP concentration, incubation time, and temperature. Complete reduction can inactivate the antibody. Selective reduction of hinge-region disulfides is often desired.
-
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Removal of Reducing Agent: Immediately remove the excess TCEP by passing the solution through two consecutive desalting columns. The resulting thiolated antibody should be used immediately in the next step to prevent re-oxidation of the sulfhydryl groups.
Part 2: Conjugation of this compound to Antibody
This protocol details the reaction between the thiolated antibody and the maleimide group of the linker.
Materials:
-
Thiolated antibody from Part 1.
-
This compound.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Sulfhydryl-free reaction buffer (e.g., PBS, pH 6.5-7.5).
Procedure:
-
Prepare Linker Stock Solution: Immediately before use, prepare a stock solution (e.g., 3.9 mM) of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
Critical: The maleimide group is moisture-sensitive and will hydrolyze in water. Do not prepare aqueous stock solutions for storage. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
-
-
Calculate Reagent Volume: Determine the volume of the linker stock solution needed to achieve the desired molar excess over the antibody. A 5- to 20-fold molar excess is a common starting point for optimization.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the thiolated antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted this compound using a desalting column. The resulting DBCO-modified antibody can be stored at 2–8°C, protected from light, before proceeding to the next step.
Part 3: SPAAC Reaction with Azide-Modified Drug
This protocol describes the final "click" reaction between the DBCO-modified antibody and the azide-functionalized cytotoxic drug.
Materials:
-
DBCO-modified antibody from Part 2.
-
Azide-modified cytotoxic drug (payload).
-
Azide-free buffer (e.g., PBS).
Procedure:
-
Prepare Solutions: The DBCO-modified antibody should be in an azide-free buffer like PBS. Dissolve the azide-modified drug in a suitable solvent (e.g., DMSO), which can then be added to the antibody solution.
-
Calculate Molar Excess: A molar excess of 1.5–10 equivalents of the azide-drug per DBCO site can be used to drive the reaction to completion. For an antibody-small molecule conjugation, a 7.5-fold excess is recommended as a starting point.
-
Click Reaction: Add the azide-modified drug to the DBCO-modified antibody solution.
-
Incubation: Incubate the reaction at room temperature for 4–12 hours. Alternatively, the reaction can be incubated at 4°C overnight for at least 12 hours. The ADC is now synthesized and ready for final purification.
Part 4: ADC Purification and Characterization
Purification:
-
Size-Exclusion Chromatography (SEC): This is the primary method for removing unreacted drug-linker constructs and any potential aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique used to separate ADC species with different drug-to-antibody ratios (DARs). This allows for the isolation of more homogeneous ADC populations.
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using UV/Vis spectrophotometry. By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the drug, the concentrations of each can be calculated to determine their molar ratio.
-
Purity and Aggregation: SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.
-
Mass Spectrometry: Techniques like LC-MS can be used to confirm the identity of the final conjugate and the distribution of drug-loaded species.
Data Presentation
Quantitative data from the conjugation and characterization process should be clearly tabulated.
| Parameter | Recommended Starting Ratio | Range for Optimization | Reference |
| Linker Conjugation | |||
| Molar Excess of Linker:Antibody | 10:1 | 5:1 to 20:1 | |
| SPAAC Reaction | |||
| Molar Excess of Azide-Drug:Antibody | 7.5:1 | 1.5:1 to 10:1 | |
| Table 1: Recommended molar excess ratios for conjugation reactions. |
| Analysis | Result | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | UV/Vis Spectroscopy |
| Purity (Monomer %) | >98% | Size-Exclusion Chromatography (SEC) |
| Aggregation % | <2% | Size-Exclusion Chromatography (SEC) |
| Residual Free Drug | <0.5% | Reverse Phase HPLC |
| Table 2: Example characterization data for a purified ADC. |
Application Notes and Troubleshooting
Pre-Conjugation Considerations:
-
Buffer Selection: Do not use buffers containing sulfhydryls (e.g., DTT) during the maleimide reaction or azides during the DBCO reaction, as they will compete and reduce conjugation efficiency. Amine-containing buffers like Tris should be avoided if using an NHS-ester variant of the linker.
-
Antibody Purity: Remove protein stabilizers like Bovine Serum Albumin (BSA) or gelatin, as they contain functional groups that will also be labeled.
-
Reagent Handling: this compound is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening and prepare stock solutions in anhydrous solvent immediately before use.
| Issue | Possible Cause | Suggested Solution |
| Low DBCO Labeling | Insufficient reduction of antibody disulfides. | Optimize TCEP concentration and/or incubation time. |
| Hydrolysis of maleimide group. | Ensure reagent is handled under anhydrous conditions; prepare stock solution fresh. | |
| Low Final ADC Yield | Insufficient molar excess of one coupling partner. | Increase the molar excess of the azide-drug or DBCO-antibody. |
| Suboptimal reaction conditions. | Increase incubation time or perform the reaction at a higher temperature (e.g., 37°C). | |
| Excess linker was not removed after step 1. | Ensure efficient purification of the DBCO-modified antibody before adding the azide-drug. | |
| Table 3: Troubleshooting guide for ADC conjugation. |
Mechanism of Action Visualization
Once the ADC binds to its target antigen on a cancer cell, it is typically internalized, leading to the release of the cytotoxic payload in the lysosome. For a payload like Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, this disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Figure 2: Simplified signaling pathway for an ADC with a tubulin inhibitor payload.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Step-by-Step Guide to DBCO-PEG4-Maleimide Reactions: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the use of DBCO-PEG4-Maleimide, a heterobifunctional crosslinker, for the bioconjugation of molecules. These application notes and protocols are designed for researchers, scientists, and drug development professionals who are working on creating stable bioconjugates, such as antibody-drug conjugates (ADCs), or labeling proteins and other biomolecules for a variety of applications.
This compound is a versatile tool in bioconjugation, featuring a maleimide group that reacts specifically with thiol groups (sulfhydryls), and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules.[1][2][3][4][5] The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions and reduces steric hindrance.
Chemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is crucial for its effective use.
| Property | Value | Reference |
| Molecular Weight | 674.74 g/mol | |
| Appearance | Yellow to slightly orange oil | |
| Chemical Formula | C36H42N4O9 | |
| Purity | >95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Aqueous Solubility | Up to 6.6 mM | |
| Storage | Store at -20°C, desiccated. For stock solutions, -80°C for 6 months or -20°C for 1 month, protected from light and under nitrogen. |
Important Handling Considerations:
-
This compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
-
The maleimide group is prone to hydrolysis in aqueous solutions. Therefore, prepare solutions immediately before use and discard any unused reconstituted reagent.
-
Avoid buffers containing thiols (e.g., DTT) as they will react with the maleimide group.
-
Avoid buffers containing azides when performing the maleimide reaction, as they can react with the DBCO group.
Reaction Mechanisms
This compound facilitates a two-step conjugation process. The first step involves the reaction of the maleimide group with a thiol-containing molecule. The second step is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, between the DBCO group and an azide-containing molecule.
Caption: Two-step reaction mechanism of this compound.
Experimental Protocols
Below are detailed protocols for the two key reactions involving this compound.
Protocol 1: Labeling of Thiol-Containing Molecules with this compound
This protocol describes the modification of a thiol-containing molecule, such as a protein with cysteine residues, with this compound.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reoxidation.
-
(Optional) Reducing agent (e.g., TCEP) for reducing disulfide bonds.
-
(Optional) Quenching solution (e.g., cysteine, 2-mercaptoethanol)
-
Desalting column
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
If the molecule contains disulfide bonds, they must be reduced to free thiols. For proteins, this can be achieved by incubation with a reducing agent like TCEP. Subsequently, the reducing agent must be removed, for instance, by using a desalting column.
-
Dissolve the thiol-containing molecule in the Conjugation Buffer at a concentration of >1 mg/mL.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 5-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the reagent is a good starting point for protein solutions >1 mg/mL. For more dilute solutions, a higher molar excess may be required.
-
The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10-15% to avoid protein precipitation.
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.
-
-
Quenching and Purification (Optional but Recommended):
-
To stop the reaction, a quenching solution containing a thiol can be added to react with any excess maleimide groups.
-
Remove unreacted this compound using a desalting column.
-
-
Storage:
-
Store the DBCO-labeled molecule at 2-8°C, protected from light.
-
Caption: Workflow for labeling thiol-containing molecules.
Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Containing Molecule
This protocol outlines the reaction of the DBCO-labeled molecule with an azide-containing molecule.
Materials:
-
DBCO-labeled molecule (from Protocol 1)
-
Azide-containing molecule
-
Azide-free reaction buffer (e.g., PBS)
Procedure:
-
Preparation of Reactants:
-
Prepare the azide-containing molecule in an azide-free reaction buffer.
-
Ensure the DBCO-labeled molecule is in a compatible buffer.
-
-
Click Reaction:
-
Add the DBCO-labeled conjugate to the azide-labeled molecule. To enhance conjugation efficiency, a molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used. For antibody-small molecule conjugations, a 7.5-fold molar excess of one partner is recommended.
-
Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be performed at 4°C overnight (at least 12 hours).
-
-
Purification:
-
The resulting conjugate can be used directly or purified by methods such as size exclusion chromatography to remove any unreacted molecules.
-
Caption: Workflow for the SPAAC "click" reaction.
Summary of Reaction Parameters
The following table summarizes key quantitative parameters for the successful execution of this compound reactions.
| Parameter | Thiol-Maleimide Reaction | Copper-Free Click Reaction (SPAAC) |
| pH | 6.5 - 7.5 | Not specified, typically physiological pH |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 1 hour (RT) or 2 hours (4°C) | 4-12 hours (RT) or >12 hours (4°C) |
| Molar Excess (Reagent:Molecule) | 5-20 fold (for protein >1 mg/mL) | 1.5-10 fold of one partner |
| Solvent for Reagent | Anhydrous DMSO or DMF | Not applicable |
| Recommended Buffers | Sulfhydryl-free (e.g., PBS) with EDTA | Azide-free (e.g., PBS) |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in various fields:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the maleimide group attaches to reduced disulfide bonds in the hinge region of an antibody, and the DBCO group is used to click on a cytotoxic drug carrying an azide moiety.
-
Protein-Peptide and Protein-Oligonucleotide Conjugation: Creating specific bioconjugates for functional studies or therapeutic purposes.
-
Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for biosensor development or other applications.
-
PROTACs: this compound can be used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).
By following these detailed protocols and understanding the underlying chemistry, researchers can effectively utilize this compound to generate novel and robust bioconjugates for their specific research and development needs.
References
Application Notes and Protocols for DB-PEG4-Maleimide in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that plays a crucial role in the development of targeted drug delivery systems.[1] It incorporates three key components: a Dibenzocyclooctyne (DBCO) group, a four-unit polyethylene glycol (PEG4) spacer, and a maleimide group. This unique structure allows for a two-step bioconjugation process that is central to creating advanced therapeutics like antibody-drug conjugates (ADCs).[2][3]
The maleimide group provides a reactive handle for covalent attachment to thiol (-SH) groups present in biomolecules such as antibodies, peptides, or proteins.[4] The DBCO moiety enables a highly efficient and bioorthogonal "click chemistry" reaction with azide-functionalized molecules, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This reaction proceeds readily in aqueous environments without the need for a copper catalyst, which can be toxic to biological systems. The hydrophilic PEG4 spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final drug delivery system.
These properties make this compound an invaluable tool for researchers developing precisely targeted therapies, enabling the specific delivery of potent cytotoxic agents to diseased cells while minimizing off-target toxicity.
Key Applications in Drug Delivery
This compound is instrumental in several key areas of drug delivery research and development:
-
Antibody-Drug Conjugates (ADCs): The most prominent application is in the creation of ADCs for targeted cancer therapy. In this approach, a potent cytotoxic drug (payload) is functionalized with an azide group, and an antibody that specifically targets a tumor-associated antigen is modified with this compound. The subsequent SPAAC reaction links the drug to the antibody, creating an ADC that can selectively deliver the payload to cancer cells.
-
Targeted Nanoparticle Systems: This linker can be used to functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands such as antibodies, peptides, or small molecules. This allows for the targeted delivery of a wide range of therapeutic agents encapsulated within the nanoparticle to specific cells or tissues.
-
Peptide and Protein Conjugation: It is used to link therapeutic peptides or proteins to other molecules to enhance their stability, solubility, and targeting capabilities.
-
Diagnostic and Imaging Agents: By conjugating imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting moieties, this compound facilitates the development of targeted probes for disease diagnosis and monitoring.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 674.74 g/mol | |
| Chemical Formula | C36H42N4O9 | |
| Spacer Arm Length | 29.75 Å | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and DCM. Limited solubility in aqueous buffers. | |
| Storage | Store at -20°C, protected from light and moisture. | |
| Purity | >95% (as determined by HPLC) |
Table 2: Recommended Reaction Conditions for Bioconjugation
| Parameter | Recommendation | Rationale | Reference |
| pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | The maleimide group is most reactive and specific towards thiol groups in this pH range, minimizing side reactions with amines. | |
| Molar Excess of this compound | 5- to 20-fold molar excess over the thiol-containing molecule | A molar excess helps to drive the conjugation reaction to completion. The optimal ratio may need to be determined empirically. | |
| Reaction Time (Maleimide-Thiol) | 1 hour at room temperature or 2 hours at 4°C | These incubation times are generally sufficient for the reaction to proceed to completion. | |
| Reaction Time (SPAAC) | 4 - 12 hours at room temperature | The copper-free click reaction is efficient but may require several hours for optimal conjugation. | |
| Quenching of Maleimide Reaction | Addition of a thiol-containing reagent (e.g., cysteine, 2-mercaptoethanol) | Quenching stops the reaction and consumes any unreacted maleimide groups. |
Experimental Protocols
Protocol 1: Two-Step Preparation of an Antibody-Drug Conjugate (ADC)
This protocol describes the general procedure for creating an ADC using this compound. It involves two main stages: first, the modification of the antibody with the linker, and second, the conjugation of the azide-containing drug to the modified antibody.
Materials:
-
Antibody (e.g., IgG) in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP, DTT)
-
Desalting columns
-
Azide-functionalized drug payload
-
Reaction buffer (e.g., PBS, pH 7.2)
Procedure:
Step 1: Antibody Reduction and Modification with this compound
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in a sulfhydryl-free buffer.
-
Reduction of Disulfide Bonds (Optional but common for IgGs): To generate free thiol groups, partially reduce the antibody's hinge-region disulfide bonds. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at 37°C.
-
Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with reaction buffer.
-
Preparation of this compound Stock Solution: Just before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Antibody Modification: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Removal of Excess Linker: Purify the DBCO-modified antibody by passing it through a desalting column to remove unreacted this compound.
Step 2: Conjugation of Azide-Drug to DBCO-Modified Antibody
-
Prepare Azide-Drug Solution: Dissolve the azide-functionalized drug in a suitable solvent (e.g., DMSO) at a known concentration.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the azide-drug solution to the purified DBCO-modified antibody.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification of ADC: Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug and other impurities.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Visualizations
Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC).
Caption: Logical relationship of the two-step conjugation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DBCO-PEG4-Maleimide Conjugation
Welcome to the technical support center for DBCO-PEG4-Maleimide applications. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reaction with a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly specific for sulfhydryl groups (-SH). At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.
Q2: What happens if the pH is outside the recommended 6.5-7.5 range?
A2: Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues in proteins), leading to non-specific conjugation. Additionally, the maleimide ring is susceptible to hydrolysis, which increases with higher pH. Hydrolyzed maleimide is unreactive with thiols. Below pH 6.5, the reaction rate with thiols significantly decreases.
Q3: My protein's disulfide bonds need to be reduced before conjugation. What reducing agent should I use?
A3: TCEP (Tris(2-carboxyethyl)phosphine) is a commonly recommended reducing agent because it is effective at reducing disulfide bonds and does not contain thiols that would compete with your target molecule for reaction with the maleimide. It is crucial to remove the reducing agent after reduction and before adding the this compound. This can be achieved using a desalting column.
Q4: What is the recommended molar excess of this compound to use?
A4: The optimal molar excess depends on the concentration of your target molecule. For protein concentrations greater than 1 mg/mL, a 5- to 20-fold molar excess is a good starting point. For more dilute solutions, a higher molar excess (20- to 50-fold) may be necessary.
Q5: How should I prepare and store the this compound stock solution?
A5: this compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Stock solutions are not recommended for long-term storage as the maleimide group will hydrolyze in the presence of water. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Ineffective reduction of disulfide bonds: Your thiol-containing molecule may have re-oxidized or was not fully reduced. | Pre-treat your sample with a reducing agent like TCEP. Ensure complete removal of the reducing agent before adding the maleimide reagent. Including 5-10 mM EDTA in your buffer can help prevent re-oxidation of thiols. |
| Maleimide hydrolysis: The maleimide group is inactive due to hydrolysis. | Prepare the this compound solution immediately before use in a dry organic solvent. Ensure the reaction pH does not exceed 7.5. | |
| Incorrect buffer composition: Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, 2-mercaptoethanol) will interfere with the reaction. | Use a non-amine, sulfhydryl-free buffer such as phosphate-buffered saline (PBS) at pH 6.5-7.5. | |
| Insufficient molar excess of this compound: The concentration of the labeling reagent is too low. | Increase the molar excess of the this compound reagent, especially for dilute protein solutions. | |
| Non-Specific Conjugation | Reaction pH is too high: At pH > 7.5, the maleimide can react with primary amines. | Maintain the reaction pH between 6.5 and 7.5 for optimal chemoselectivity for thiols. |
| Precipitation During Reaction | High concentration of organic solvent: Many proteins can precipitate when the concentration of DMSO or DMF is too high. | The final concentration of the organic solvent should typically be kept below 10-15% of the total reaction volume. |
| Low aqueous solubility of the reagent: The reaction mixture may appear cloudy initially due to the moderate aqueous solubility of this compound. | The solution should become clearer as the reaction proceeds and the reagent is consumed. If precipitation persists, consider using a sulfonated, water-soluble version of the linker if available. |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide Reactivity
| pH Range | Reactivity with Thiols | Reactivity with Primary Amines | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Decreased | Negligible | Low | Suboptimal for conjugation. |
| 6.5 - 7.5 | Optimal | Minimal (approx. 1000x slower than with thiols at pH 7.0) | Moderate | Recommended range for specific thiol conjugation. |
| > 7.5 | Fast | Competitive | Increased | Not recommended due to loss of specificity and reagent instability. |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Molar Excess (Reagent:Protein) | 5-20 fold (for >1 mg/mL protein) 20-50 fold (for <5 mg/mL protein) | Optimization may be required based on the specific protein and its concentration. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is generally faster. |
| Reaction Time | 1-2 hours at Room Temperature 2 hours to overnight at 4°C | Longer incubation times can improve efficiency, but also increase the risk of hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Dissolve the thiol-containing protein in a sulfhydryl-free buffer (e.g., PBS) at a pH of 6.5-7.5. The protein concentration should ideally be >1 mg/mL.
-
If the protein contains disulfide bonds, reduce them using a thiol-free reducing agent like TCEP (e.g., 5 mM TCEP for 30 minutes at room temperature).
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 5-20 mM).
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or for 2 hours to overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a thiol (e.g., cysteine or DTT at a final concentration of 10-50 mM) can be added and incubated for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
-
The purified DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
troubleshooting low yield in DBCO-PEG4-Maleimide conjugation
Technical Support Center: DBCO-PEG4-Maleimide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this compound conjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize conjugation yields and ensure the quality of their results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction and why is it critical?
A1: The optimal pH for maleimide conjugation to a thiol-containing molecule (like a protein with cysteine residues) is between 6.5 and 7.5.[1][2][3][4][5] This pH range is crucial for the chemoselectivity of the reaction. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues). If the pH rises above 7.5, the reactivity of primary amines towards the maleimide increases, which can lead to the formation of undesirable side products and a decrease in the yield of the intended conjugate. Conversely, at a pH below 6.5, the concentration of the reactive thiolate anion is reduced, which slows down the desired conjugation reaction.
Q2: My protein has disulfide bonds. Is it necessary to reduce them before starting the conjugation?
A2: Yes, it is essential to reduce disulfide bonds before initiating the maleimide conjugation. The maleimide group specifically reacts with free sulfhydryl (-SH) groups. Cysteine residues that are part of a disulfide bond (-S-S-) are not available to react with the maleimide. Therefore, these bonds must be cleaved to expose the free thiols for conjugation.
Q3: Which reducing agent is most suitable for disulfide bond reduction in this protocol?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent for maleimide conjugation workflows. A key advantage of TCEP is that it does not contain a thiol group, and therefore will not compete with the thiols on your protein for reaction with the maleimide reagent. If you use a thiol-containing reducing agent like dithiothreitol (DTT), it is critical to completely remove it from the protein solution before adding the this compound. This is typically achieved through methods like dialysis or the use of desalting columns.
Q4: I am observing very low or no conjugation. What are the most probable causes?
A4: Several factors could lead to low or no conjugation. The most common culprits are:
-
Hydrolysis of the Maleimide Reagent: The maleimide group is sensitive to moisture and can hydrolyze, rendering it non-reactive. It is crucial to prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.
-
Presence of Competing Thiols: Your reaction buffer may contain extraneous sulfhydryl-containing components (e.g., DTT from the reduction step) that compete with your target molecule for the maleimide. Ensure your buffer is free of such components.
-
Incomplete Reduction of Disulfide Bonds: If the disulfide bonds in your protein are not fully reduced, there will be fewer free thiols available for conjugation.
-
Re-oxidation of Free Thiols: After reduction, free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. It is advisable to degas buffers and consider adding a chelating agent like EDTA to your buffer to prevent metal-catalyzed oxidation.
-
Suboptimal pH: The reaction buffer's pH may be outside the optimal range of 6.5-7.5.
-
Insufficient Molar Excess of Maleimide Reagent: A low molar ratio of the maleimide reagent to your protein can result in incomplete conjugation.
Q5: How should I store the this compound reagent and my conjugated product?
A5: Proper storage is critical for maintaining the reactivity of the reagent and the stability of the conjugate.
-
This compound Reagent: Store the reagent at -20°C, protected from light and moisture. It is often shipped frozen and should be kept desiccated. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis. Stock solutions in anhydrous DMSO or DMF can typically be stored at -20°C for up to one month, protected from light.
-
Conjugated Product: For short-term storage, the purified conjugate can be kept at 2-8°C in the dark for up to a week. For long-term storage, it is recommended to add a preservative like sodium azide (0.01-0.03%) and store at -20°C or -80°C. Adding a cryoprotectant like 50% glycerol can also help prevent denaturation upon freezing.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of the maleimide reagent. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer such as PBS or HEPES. If DTT was used for reduction, ensure its complete removal before adding the maleimide reagent. | |
| Incomplete reduction of disulfide bonds. | Ensure complete reduction by using a sufficient molar excess of a suitable reducing agent like TCEP (e.g., 10-100 fold molar excess). | |
| Re-oxidation of free thiols. | Degas all buffers and consider working under an inert gas atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA (1-5 mM) to the reaction buffer. | |
| Suboptimal pH of the reaction buffer. | Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5. | |
| Insufficient molar excess of the maleimide reagent. | Increase the molar excess of the this compound reagent. A 5- to 20-fold molar excess is a good starting point for protein solutions >1 mg/mL. | |
| Poor Solubility of the Conjugate | Hydrophobic nature of the DBCO group. | The PEG4 linker is designed to enhance water solubility. However, if solubility issues persist, consider using a linker with a longer PEG chain. |
| Aggregation due to high Drug-to-Antibody Ratio (DAR). | Optimize the conjugation reaction to achieve a lower and more controlled DAR. | |
| Incorrect buffer conditions for the final conjugate. | Perform a buffer screen to identify the optimal pH and ionic strength for the solubility of your specific conjugate. | |
| Instability of the Final Conjugate | Hydrolysis of the thiosuccinimide ring. | After conjugation, the thiosuccinimide ring can undergo hydrolysis, which can in some cases improve the stability of the linkage by preventing the reverse reaction. |
| Cleavage of the thioether bond. | The thioether bond formed between the thiol and the maleimide can be slowly reversible under certain conditions. Hydrolyzing the thiosuccinimide ring post-conjugation can help stabilize the product. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for maleimide conjugation.
Materials:
-
Protein solution (e.g., antibody)
-
Reducing agent: TCEP solution (e.g., 50 mM)
-
Reduction buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5-10 mM EDTA
-
Desalting columns
Methodology:
-
Prepare the protein solution in the reduction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the TCEP solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein.
-
Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
Immediately remove the excess TCEP using a desalting column equilibrated with the conjugation buffer (see Protocol 2).
Protocol 2: Maleimide-Thiol Conjugation
This protocol details the conjugation of the thiol-containing protein with this compound.
Materials:
-
Reduced protein solution from Protocol 1
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation buffer: PBS, pH 6.5-7.5, containing 5-10 mM EDTA
-
Quenching solution (optional): e.g., 1 M cysteine or N-acetylcysteine
Methodology:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Add the this compound stock solution to the reduced protein solution to achieve a 5- to 20-fold molar excess of the reagent over the protein.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.
-
Remove the excess, unreacted this compound by dialysis or using a desalting column.
Protocol 3: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein from Protocol 2
-
Azide-functionalized molecule
-
Reaction buffer: PBS, pH 7.4
Methodology:
-
Prepare the azide-containing molecule in the reaction buffer.
-
Add the DBCO-labeled protein to the azide-functionalized molecule. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be incubated at 4°C overnight (at least 12 hours).
-
The final conjugate is now ready for purification or can be used directly depending on the application.
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. vectorlabs.com [vectorlabs.com]
preventing hydrolysis of maleimide group in DBCO-PEG4-Maleimide
This guide provides researchers, scientists, and drug development professionals with technical support for using DBCO-PEG4-Maleimide, focusing on preventing the hydrolysis of the maleimide group to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern for this compound?
A: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid derivative. This is a significant concern because the ring-opened maleamic acid is unreactive towards thiol groups from cysteine residues.[1] If the maleimide group on your this compound hydrolyzes before it has a chance to react with your target molecule, the conjugation reaction will fail, leading to low or no yield of your desired product.[2]
Q2: What are the primary factors that cause the hydrolysis of the maleimide group?
A: The primary factor that accelerates maleimide hydrolysis is a high pH.[1] In aqueous solutions, the rate of hydrolysis increases significantly at pH values above 7.5.[3] Other contributing factors include prolonged exposure to aqueous environments and elevated temperatures.
Q3: What are the ideal storage conditions for this compound to prevent hydrolysis?
A: To maintain the stability of this compound, it should be stored at -20°C, protected from light and moisture.[4] If you need to prepare a stock solution, it is highly recommended to dissolve the compound in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months), and should be protected from light. It is crucial to avoid storing this compound in aqueous buffers for any extended period.
Q4: What is the optimal pH range for performing conjugation reactions with this compound?
A: The optimal pH for the reaction between a maleimide and a thiol (e.g., a cysteine residue on a protein) is between 6.5 and 7.5. This pH range offers the best compromise between a fast conjugation rate and minimal hydrolysis of the maleimide group. At a neutral pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than their reaction with amines, ensuring high selectivity.
Troubleshooting Guide
Q1: I am observing very low or no conjugation efficiency. How can I determine if maleimide hydrolysis is the cause?
A: To determine if maleimide hydrolysis is the issue, you can perform the following checks:
-
pH Measurement: Verify that the pH of your reaction buffer is within the optimal 6.5-7.5 range. pH values above 7.5 significantly increase the rate of hydrolysis.
-
Freshness of Reagents: Maleimide reagents are moisture-sensitive. Ensure that your this compound is not from an old stock that may have been exposed to moisture. It is best practice to prepare aqueous solutions of the maleimide immediately before use.
-
Control Reaction: Run a control reaction with a fresh vial of this compound and a thiol-containing compound with a known reactivity to confirm the integrity of your reagents and buffer conditions.
A logical workflow for troubleshooting low conjugation yield is presented below.
Q2: Can I prepare a stock solution of this compound in an aqueous buffer for convenience?
A: No, this is strongly discouraged. The maleimide group will hydrolyze in aqueous solutions over time, rendering the reagent inactive. Stock solutions should always be prepared in a dry, water-miscible organic solvent like DMSO or DMF and stored at -20°C or -80°C. Aqueous dilutions should be made immediately prior to starting the conjugation reaction.
The diagram below illustrates the competing reactions of the maleimide group.
Quantitative Data on Maleimide Stability
The stability of the maleimide group is highly dependent on the pH of the solution. The following table summarizes the effect of pH on the maleimide-thiol reaction and the competing hydrolysis reaction.
| pH Range | Rate of Thiol Conjugation | Rate of Maleimide Hydrolysis | Selectivity for Thiols | Recommendation |
| < 6.5 | Very Slow | Low | High | Not recommended due to slow reaction rate. |
| 6.5 - 7.5 | Fast | Low | Very High | Optimal range for efficient and selective conjugation. |
| > 7.5 | Fast | Increases Significantly | Decreased (competing reaction with amines) | Not recommended due to rapid hydrolysis and loss of selectivity. |
Experimental Protocols
Protocol: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing free thiol groups.
1. Materials and Reagents:
-
Protein with free sulfhydryl group(s)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed to remove oxygen.
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
(Optional) EDTA (Ethylenediaminetetraacetic acid) to prevent metal-catalyzed oxidation of thiols.
-
Desalting column for purification.
2. Experimental Workflow:
3. Detailed Steps:
-
Step 1: Preparation of Protein Solution
-
Dissolve your protein in the degassed conjugation buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide.
-
Adding 1-2 mM EDTA to the buffer can help prevent re-oxidation of thiols.
-
-
Step 2: Preparation of this compound Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Step 3: Conjugation Reaction
-
Add a 10 to 20-fold molar excess of the this compound stock solution to your protein solution.
-
Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Step 4: Purification of the Conjugate
-
After the incubation period, remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Step 5: Analysis and Storage
-
Analyze the purified conjugate to determine the degree of labeling using appropriate methods such as UV-Vis spectroscopy, HPLC, or mass spectrometry.
-
Store the final conjugate under appropriate conditions for your protein, typically at 4°C for short-term or -80°C for long-term storage.
-
References
DBCO-PEG4-Maleimide storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of DBCO-PEG4-Maleimide. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful conjugation.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: How should I store this compound upon receipt?
This compound is sensitive to moisture and light. Upon receipt, it should be stored at -20°C in a desiccated environment, protected from light.[1][2][3][4][5] Some suppliers may ship the product frozen, and it should be stored under the same conditions. For long-term storage, it is recommended to store it under a nitrogen atmosphere.
Q2: What is the shelf life of this compound?
When stored correctly as a solid at -20°C, the product is stable for at least one year. Once reconstituted in a solvent, its stability decreases.
Q3: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare solutions of this compound immediately before use. The maleimide group is susceptible to hydrolysis in aqueous solutions, which renders it non-reactive. If a stock solution must be prepared, use an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For short-term storage of a stock solution, it can be kept at -20°C for up to one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere. However, it is crucial to avoid moisture, so equilibrate the vial to room temperature before opening. Any unused reconstituted reagent should be discarded.
Q4: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including DMSO, DMF, dichloromethane (DCM), tetrahydrofuran (THF), and chloroform. It does not dissolve readily in water or aqueous buffers. Therefore, it should first be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.
Quantitative Data Summary
For easy reference, the following table summarizes the key storage and stability data for this compound.
| Parameter | Condition | Recommendation |
| Storage (Solid) | Temperature | -20°C |
| Atmosphere | Desiccated, protected from light, under nitrogen for long-term storage | |
| Shelf Life | At least 1 year | |
| Storage (Solution) | Solvent | Anhydrous DMSO or DMF |
| Temperature | -20°C for up to 1 month, -80°C for up to 6 months | |
| Handling | Equilibrate to room temperature before opening to prevent condensation. Prepare fresh for best results. |
Experimental Protocols and Troubleshooting
This section provides a detailed protocol for a typical two-step conjugation reaction using this compound and a guide to troubleshoot common issues.
Detailed Experimental Protocol: Two-Step Protein Conjugation
This protocol outlines the labeling of a thiol-containing protein with this compound, followed by a copper-free click chemistry reaction with an azide-functionalized molecule.
Step 1: Labeling of a Thiol-Containing Protein with this compound
-
Prepare the Protein:
-
Dissolve the protein containing free sulfhydryl groups in a sulfhydryl- and azide-free buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS). A typical protein concentration is >1 mg/mL.
-
If the protein contains disulfide bonds, they may need to be reduced to generate free sulfhydryls. This can be achieved using a reducing agent like TCEP, followed by its removal using a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, allow the vial of this compound to equilibrate to room temperature.
-
Prepare a stock solution of the reagent in anhydrous DMSO or DMF. For example, a 3.9 mM stock solution can be made.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound using a desalting column or through dialysis. This step is crucial to prevent interference in the subsequent click reaction.
-
Step 2: Copper-Free Click Chemistry Reaction
-
Prepare the Azide-Containing Molecule:
-
Dissolve the azide-functionalized molecule in an azide-free buffer like PBS.
-
-
Click Reaction:
-
Add the DBCO-labeled protein to the solution of the azide-containing molecule. A 1.5- to 10-fold molar excess of one component can be used to drive the reaction to completion.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Product:
-
The resulting conjugate is now ready for purification or direct use, depending on the application. The labeled protein can be stored at 2-8°C, protected from light.
-
Experimental Workflow Diagram
References
Technical Support Center: Optimizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your SPAAC experiments.
Troubleshooting Guide
This guide addresses common issues encountered during SPAAC reactions and provides actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My SPAAC reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low product yield in a SPAAC reaction can stem from several factors. Firstly, ensure the purity and stability of your cyclooctyne and azide reagents, as degradation can significantly impact reactivity. It is also crucial to confirm the successful incorporation of the azide and cyclooctyne moieties into your biomolecules. The choice of cyclooctyne is critical; more strained cyclooctynes like dibenzocyclooctynes (DBCO) generally exhibit faster kinetics than less strained ones such as cyclododecyne.[1][2] Consider increasing the concentration of one or both reactants, as higher concentrations can drive the reaction forward.[1] Additionally, the reaction solvent can play a significant role; while aqueous buffers are common for biological applications, organic co-solvents like DMSO or acetonitrile can sometimes enhance reactant solubility and improve rates.[1][3]
Issue 2: Slow Reaction Rate
-
Question: My SPAAC reaction is proceeding much slower than expected. How can I increase the reaction rate?
-
Answer: Several strategies can be employed to accelerate a slow SPAAC reaction. The intrinsic reactivity of the cyclooctyne is a primary determinant of the reaction rate. Switching to a more strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) or a difluorinated cyclooctyne (DIFO), can dramatically increase the reaction speed. Temperature also influences the reaction rate; if your biomolecules are stable at higher temperatures, increasing the reaction temperature (e.g., from 25°C to 37°C) can provide a significant boost. The choice of reaction buffer and pH are also important factors. For instance, some studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. Furthermore, the structure of the azide can influence kinetics, with electron-deficient aryl azides sometimes reacting faster.
Issue 3: Formation of Side Products
-
Question: I am observing unexpected side products in my SPAAC reaction. What could be the cause and how can I minimize them?
-
Answer: Side reactions in SPAAC are often related to the stability of the cyclooctyne reagent. Some strained cyclooctynes can be susceptible to reaction with nucleophiles, such as thiols from cysteine residues or dithiothreitol (DTT) in the buffer. If you suspect side reactions with thiols, consider using a more stable cyclooctyne derivative, like a bicyclo[6.1.0]nonyne (BCN), which has been shown to have a longer half-life in the presence of glutathione (GSH) compared to DBCO. It is also advisable to avoid amine-containing buffers like Tris if you are using an NHS ester for cyclooctyne installation, as this can lead to unwanted side reactions. Purification of the final conjugate using methods like size-exclusion or affinity chromatography is essential to remove any unreacted reagents and side products.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the rate of a SPAAC reaction?
The rate of a SPAAC reaction is primarily influenced by:
-
Cyclooctyne Structure: The degree of ring strain is the main driver of the reaction. More strained cyclooctynes react faster.
-
Azide Structure: The electronic properties and steric hindrance of the azide can affect the reaction rate.
-
Solvent: The choice of solvent can impact reaction kinetics, with aqueous buffers and organic co-solvents showing different effects.
-
Temperature: Higher temperatures generally lead to faster reaction rates.
-
pH: The pH of the reaction medium can influence the rate, with some studies showing increased rates at higher pH values.
-
Reactant Concentration: Higher concentrations of the azide and cyclooctyne will increase the reaction rate.
Q2: Does SPAAC require a catalyst?
No, one of the key advantages of SPAAC is that it is a "copper-free" click chemistry reaction. The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst, which makes it ideal for applications in living systems.
Q3: How do I choose the right cyclooctyne for my experiment?
The choice of cyclooctyne depends on the specific requirements of your experiment:
-
For fast kinetics: Choose a highly strained cyclooctyne like DBCO, DIFO, or ADIBO.
-
For high stability and to minimize side reactions with thiols: BCN may be a better choice.
-
For applications requiring slower, more controlled conjugation: A less strained cyclooctyne like cyclododecyne could be considered.
Q4: Can I monitor the progress of my SPAAC reaction?
Yes, the progress of a SPAAC reaction can be monitored using various analytical techniques, including:
-
NMR Spectroscopy: To follow the disappearance of reactant signals and the appearance of product signals.
-
UV-Vis Spectroscopy: If the cyclooctyne has a distinct chromophore, its disappearance can be monitored.
-
Fluorescence Spectroscopy: Using a fluorogenic azide that becomes fluorescent upon reaction.
-
SDS-PAGE: For protein conjugations, the formation of a higher molecular weight product can be visualized.
-
HPLC or Mass Spectrometry: To separate and identify reactants and products.
Data Presentation
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DBCO | ~ 0.1 - 0.5 | |
| Bicyclo[6.1.0]nonyne | BCN | ~ 0.1 - 0.3 | |
| Difluorinated Cyclooctyne | DIFO | ~ 0.5 - 1.0 | |
| Azadibenzocyclooctyne | ADIBO | ~ 0.3 - 0.8 |
Note: These are estimated values and should be used as a guideline. Actual reaction kinetics can be influenced by solvent, temperature, and the specific azide used.
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Rate Constant Range (M⁻¹s⁻¹) | Reference(s) |
| PBS | 7 | 0.32–0.85 | |
| HEPES | 7 | 0.55–1.22 | |
| DMEM | Not Specified | 0.59–0.97 | |
| RPMI | Not Specified | 0.27–0.77 |
Data is for the reaction of sulfo-DBCO-amine with 3-azido-L-alanine or 1-azido-1-deoxy-β-D-glucopyranoside at 25°C and 37°C.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general method for conjugating an azide-containing molecule to a cyclooctyne-containing molecule.
Materials:
-
Cyclooctyne-functionalized molecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, HEPES)
-
Reaction vessel (e.g., microcentrifuge tube, vial)
-
Shaker or rotator
Procedure:
-
Dissolve Reactants: Dissolve the cyclooctyne-functionalized molecule and the azide-functionalized molecule in the chosen reaction buffer to the desired final concentrations. A typical starting point is a 1:1 molar ratio, though using an excess of one reactant (e.g., 2- to 5-fold molar excess of the azide) can help drive the reaction to completion.
-
Initiate Reaction: Combine the solutions of the two reactants in the reaction vessel.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle agitation. Reaction times can vary from a few minutes to several hours, depending on the reactivity of the specific cyclooctyne and azide, as well as their concentrations.
-
Monitoring (Optional): If desired, monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, HPLC).
-
Purification: Once the reaction is complete, purify the conjugate to remove any unreacted starting materials and byproducts. Size-exclusion chromatography or affinity chromatography are common methods for purifying protein conjugates.
Protocol 2: Determining Second-Order Rate Constants by NMR Spectroscopy
This protocol outlines a method to determine the kinetics of a SPAAC reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Cyclooctyne
-
Azide
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the cyclooctyne and azide in the deuterated solvent. In an NMR tube, mix the two solutions to achieve known initial concentrations. It is often convenient to have one reactant in excess (e.g., 10-fold) to simplify the kinetic analysis to pseudo-first-order conditions.
-
NMR Data Acquisition: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The temperature should be controlled and recorded.
-
Data Analysis: Integrate the signals corresponding to a non-overlapping proton on the cyclooctyne reactant and the triazole product.
-
Kinetic Analysis: Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the initial concentration of the azide (the reactant in excess).
Visualizations
Caption: A general experimental workflow for performing a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: Key factors influencing the efficiency of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
Technical Support Center: Purification of DBCO-PEG4-Maleimide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of DBCO-PEG4-Maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
A1: The main challenges include:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous buffers, which can lead to precipitation or aggregation during the conjugation reaction and subsequent purification steps.[1]
-
Hydrolysis of the Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation to sulfhydryl groups.[2][3]
-
Side Reactions: At pH values greater than 7.5, the maleimide group can react with primary amines, such as lysine residues on proteins, leading to non-specific conjugation.[2][3]
-
Removal of Excess Reagents: It is crucial to remove unreacted this compound and any quenching agents to prevent interference in downstream applications and to ensure the purity of the final conjugate.
-
Conjugate Aggregation: The hydrophobic nature of the DBCO group can sometimes lead to aggregation of the final conjugate, making purification difficult.
Q2: What purification methods are recommended for this compound conjugates?
A2: The most common and effective purification methods are:
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate the larger conjugate from smaller, unreacted this compound and other low molecular weight impurities.
-
Dialysis: Dialysis is effective for removing small molecule impurities from macromolecular conjugates.
-
Spin Desalting Columns: These are a quick and efficient way to remove excess non-reacted reagents.
Q3: How can I assess the purity and success of my conjugation reaction?
A3: Several analytical techniques can be used:
-
UV-Vis Spectroscopy: The concentration of the protein can be determined by measuring the absorbance at 280 nm, and the incorporation of the DBCO group can be monitored at approximately 309 nm.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry: This technique provides a precise mass of the conjugate, confirming the successful attachment of the this compound linker.
-
HPLC: High-performance liquid chromatography, particularly reverse-phase or hydrophobic interaction chromatography, can be used to separate and quantify the different species in the reaction mixture, including the desired conjugate, unconjugated protein, and unreacted linker.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of Maleimide: The maleimide group is sensitive to moisture and can hydrolyze over time. | Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions. |
| Suboptimal pH: The reaction between the maleimide and sulfhydryl group is most efficient at pH 6.5-7.5. | Ensure the reaction buffer is within the optimal pH range. Buffers such as phosphate-buffered saline (PBS) are commonly used. | |
| Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or azides can interfere with the reaction. Sulfhydryl-containing components (e.g., DTT) will compete for the maleimide group. | Use buffers free of primary amines, azides, and sulfhydryl-containing compounds. | |
| Insufficient Molar Excess of Reagent: A low molar ratio of the this compound to the biomolecule can result in incomplete conjugation. | Increase the molar excess of the this compound reagent. A 5- to 20-fold molar excess is a good starting point for protein solutions >1 mg/mL. | |
| Precipitation during Reaction | Low Aqueous Solubility of Reagent: this compound has limited solubility in water. | Dissolve the reagent in a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should be kept low (typically <10-15%) to avoid protein precipitation. |
| Protein Instability: The addition of the hydrophobic DBCO moiety or the organic solvent can cause some proteins to precipitate. | Optimize the reaction conditions, such as protein concentration and the percentage of organic solvent. The hydrophilic PEG spacer is designed to improve solubility. | |
| Difficulty in Purifying the Conjugate | Aggregation of the Conjugate: The hydrophobic nature of the DBCO group may lead to aggregation. | Use size-exclusion chromatography (SEC) for purification. Consider using a buffer that contains a non-ionic detergent to minimize aggregation. |
| Co-elution of Unreacted Reagent: In SEC, if the unreacted reagent is not significantly smaller than the conjugate, it may co-elute. | Ensure complete removal of the unreacted reagent by using appropriate spin desalting columns or by performing extensive dialysis. | |
| No Conjugation of DBCO with Azide in Downstream Step | Excess this compound Not Removed: The presence of unreacted this compound will compete with the DBCO-conjugate for the azide-containing molecule. | Ensure thorough purification to remove all unreacted this compound after the initial conjugation step. |
| DBCO Group Instability: While generally stable, prolonged exposure to harsh conditions could potentially affect the DBCO group. | Store the purified conjugate under recommended conditions, typically at 2-8°C and protected from light. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the protein to be modified in a sulfhydryl and azide-free buffer at pH 6.5–7.5 (e.g., PBS) at a concentration of >1 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, use a reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to make a stock solution (e.g., 3.9 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Purification:
-
Remove the unreacted this compound using a spin desalting column, size-exclusion chromatography, or dialysis. Equilibrate the column or dialysis buffer with an azide-free buffer like PBS.
-
-
Storage:
-
Store the purified DBCO-labeled protein at 2–8°C, protected from light.
-
Visualizations
Caption: Experimental workflow for the conjugation and purification of this compound conjugates.
Caption: Troubleshooting logic for low conjugation yield of this compound.
References
Technical Support Center: DBCO-PEG4-Maleimide Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during their experiments with DBCO-PEG4-Maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound and its conjugates revolve around the reactivity of the maleimide group and the stability of the resulting thioether bond. Specifically, two key issues are:
-
Hydrolysis of the Maleimide Ring: The unreacted maleimide group is susceptible to hydrolysis, especially under neutral to basic conditions (pH > 7.5), which renders it inactive for conjugation with thiol groups.[1][2][3]
-
Instability of the Thioether Linkage: The succinimide thioether bond formed after conjugation with a thiol can undergo a retro-Michael reaction. This can lead to deconjugation and exchange of the this compound linker with other thiol-containing molecules, such as glutathione or albumin, which are abundant in biological systems.[4][5]
Q2: How can I prevent the hydrolysis of the un-conjugated this compound?
To prevent hydrolysis of the maleimide group before conjugation, the following precautions should be taken:
-
Storage: Store the reagent at -20°C, protected from light and moisture.
-
Solvent Preparation: Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Aqueous stock solutions should not be prepared for storage as the maleimide group will hydrolyze over time.
-
Reaction pH: Perform the conjugation reaction in a buffer with a pH range of 6.5-7.5. At pH 7.0, the reaction of maleimide with thiols is about 1,000 times faster than its reaction with amines, ensuring specificity. Above pH 7.5, the rate of hydrolysis increases significantly.
Q3: My conjugation reaction failed. What are the possible causes?
Failure to achieve successful conjugation can be attributed to several factors:
-
Hydrolyzed Maleimide: The maleimide group may have been hydrolyzed prior to the reaction. Ensure that the reagent has been stored and handled correctly.
-
Oxidized Thiols: The thiol groups on your protein or molecule of interest may have been oxidized to form disulfide bonds, rendering them unavailable for reaction. It is recommended to reduce the thiols using a mild reducing agent like TCEP before the conjugation reaction.
-
Incorrect Buffer Conditions: The pH of the reaction buffer should be between 6.5 and 7.5. Buffers containing primary amines (e.g., Tris) or thiols should be avoided.
Q4: How can I improve the stability of my this compound conjugate after it is formed?
The stability of the thioether linkage in the conjugate can be significantly improved by hydrolyzing the succinimide ring to form a stable succinamic acid thioether. This can be achieved by:
-
Post-conjugation Hydrolysis: After the conjugation reaction, the pH of the solution can be raised to 8.5-9.0 and incubated to promote the hydrolysis of the succinimide ring. This ring-opened form is much more resistant to the retro-Michael reaction.
-
Use of Electron-Withdrawing Maleimides: While not directly applicable to the standard this compound, it's noteworthy that maleimides with electron-withdrawing N-substituents exhibit greatly accelerated rates of this stabilizing ring-opening hydrolysis.
A novel strategy to stabilize maleimide-thiol conjugates involves a transcyclization reaction, which can occur with an extended incubation time in a buffered solution, particularly when the thiol is from an N-terminal cysteine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide reagent. | Ensure proper storage of the reagent at -20°C, protected from light and moisture. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage of the reagent. |
| Oxidation of thiol groups on the target molecule. | Pre-treat your protein or molecule with a reducing agent like TCEP to ensure free thiols are available for conjugation. Remove the reducing agent before adding the maleimide reagent. | |
| Incorrect reaction pH. | Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5 for optimal thiol reactivity and minimal maleimide hydrolysis. | |
| Presence of interfering substances in the buffer. | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with the maleimide. Also, ensure the buffer is free of extraneous thiols. | |
| Premature cleavage of the conjugate in a biological sample | Retro-Michael reaction leading to deconjugation. | The thioether bond is susceptible to cleavage in the presence of other thiols like glutathione. |
| Thiol exchange with other biomolecules. | The released maleimide can react with other thiols in the medium, such as serum albumin. | |
| Instability of the succinimide ring. | The closed succinimide ring is prone to the retro-Michael reaction. | |
| To stabilize the conjugate: | After the initial conjugation, adjust the pH to 8.5-9.0 to induce hydrolysis of the succinimide ring, which forms a more stable, irreversible bond. |
Data on Maleimide Stability
The stability of the maleimide group and the resulting thioether conjugate is highly dependent on pH.
Table 1: Effect of pH on Maleimide-Thiol Reaction and Maleimide Hydrolysis
| pH Range | Maleimide-Thiol Reaction Rate | Maleimide Hydrolysis Rate | Side Reactions | Recommendation |
| < 6.5 | Very Slow | Negligible | - | Not recommended for efficient conjugation. |
| 6.5 - 7.5 | Optimal | Low | Minimal reaction with amines. | Optimal range for thiol-maleimide conjugation. |
| > 7.5 | Fast | Increases Significantly | Competitive reaction with primary amines. | Not recommended due to rapid hydrolysis of the maleimide and loss of specificity. |
Table 2: Stability of Maleimide-Thiol Conjugates
| Conjugate State | Condition | Stability Issue | Half-life |
| Succinimide Thioether (Ring-Closed) | Presence of excess thiol (e.g., in vivo) | Susceptible to retro-Michael reaction and thiol exchange. | Can range from a day to several weeks. |
| Succinamic Acid Thioether (Ring-Opened) | Physiologic conditions | Highly stable and resistant to retro-Michael reaction. | Over two years. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like N-acetylcysteine or β-mercaptoethanol.
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess this compound and quenching reagents.
-
Protocol 2: Post-Conjugation Stabilization by Succinimide Ring Hydrolysis
-
Conjugate Preparation:
-
Following the purification of the this compound conjugate as described in Protocol 1.
-
-
pH Adjustment:
-
Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer) or by the addition of a dilute base.
-
-
Incubation:
-
Incubate the solution at room temperature for 2-4 hours to promote the hydrolysis of the succinimide ring.
-
-
Final Purification:
-
Buffer exchange the stabilized conjugate into the desired storage buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Store the stabilized conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Structure of this compound.
Caption: Degradation of the maleimide group via hydrolysis.
Caption: Retro-Michael reaction and thiol exchange pathway.
Caption: Workflow for troubleshooting conjugation issues.
Caption: Workflow for stabilizing the conjugate.
References
Validation & Comparative
A Head-to-Head Comparison: DBCO-PEG4-Maleimide vs. SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals navigating the complexities of antibody conjugation, the choice of crosslinker is a critical decision that profoundly impacts the performance and therapeutic efficacy of the final conjugate. This guide provides an in-depth, objective comparison of two widely used crosslinkers: the traditional workhorse SMCC and the modern DBCO-PEG4-Maleimide, which leverages the power of copper-free click chemistry.
This comparison delves into their mechanisms of action, conjugation efficiency, stability of the resulting antibody-drug conjugate (ADC), and the homogeneity of the final product. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make an informed decision for their specific antibody conjugation needs.
Executive Summary
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click Chemistry | NHS ester reaction with amines, followed by maleimide reaction with thiols |
| Target Residues | Thiols (via maleimide) for antibody modification, followed by reaction with an azide-modified payload | Primary amines (lysines) for antibody activation, followed by reaction with a thiol-containing payload |
| Linkage Formed | Stable triazole ring | Thioether bond |
| Linkage Stability | Exceptionally stable, resistant to hydrolysis and enzymatic cleavage[1] | Generally stable, but susceptible to retro-Michael addition (thiol exchange) in vivo, leading to potential payload loss[1][2][3] |
| Reaction Conditions | Mild, physiological conditions (pH ~7.4)[1] | Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide) |
| Homogeneity | Generally leads to more homogeneous conjugates with a defined Drug-to-Antibody Ratio (DAR) | Can result in a heterogeneous mixture of products with varying DARs |
| Bioorthogonality | High; DBCO and azide groups are abiotic and do not cross-react with biological functionalities | Maleimides can potentially cross-react with other biological thiols |
Mechanism of Action
This compound: Precision through Bioorthogonal Chemistry
This compound is a heterobifunctional crosslinker that facilitates a two-step conjugation process. First, the maleimide group reacts with a thiol (-SH) group on the antibody, typically an engineered cysteine or a reduced native disulfide bond. This step attaches the dibenzocyclooctyne (DBCO) moiety to the antibody. The DBCO-functionalized antibody is then ready for the second step: a highly specific and efficient reaction with a payload (e.g., a cytotoxic drug) that has been modified with an azide (-N3) group. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds rapidly at physiological conditions without the need for a toxic copper catalyst. The resulting linkage is a stable triazole ring.
SMCC: The Established Amine-to-Thiol Crosslinker
SMCC is a heterobifunctional crosslinker that bridges primary amines and sulfhydryl groups. The process typically involves two steps. First, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. This "activates" the antibody with maleimide groups. In the second step, the maleimide-activated antibody is reacted with a payload containing a free sulfhydryl group. The maleimide group undergoes a Michael addition reaction with the thiol to form a stable thioether bond.
Experimental Workflows
To visualize the distinct conjugation pathways of this compound and SMCC, the following diagrams illustrate the experimental workflows.
Performance Comparison: A Data-Driven Analysis
Linkage Stability: A Critical Determinant of In Vivo Performance
The stability of the linker is paramount for the efficacy and safety of an ADC. Premature release of the payload can lead to off-target toxicity and a reduced therapeutic index.
-
This compound: The triazole ring formed via the copper-free click reaction is exceptionally stable and resistant to both chemical and enzymatic degradation. This high stability minimizes premature payload release, ensuring that the therapeutic agent remains attached to the antibody until it reaches the target site. Studies have shown that ADCs generated using this chemistry exhibit exceptional stability in serum.
-
SMCC: The thioether bond formed by the reaction of a maleimide with a thiol is generally considered stable. However, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione or albumin in the plasma. This can lead to the deconjugation of the payload from the antibody, potentially causing off-target toxicity and reducing the overall efficacy of the ADC. Some studies have shown that SMCC-linked ADCs can exhibit a faster clearance of the intact conjugate compared to the antibody itself, suggesting some degree of payload loss in vivo.
| Parameter | This compound | SMCC |
| In Vivo Stability | High; stable triazole linkage is not susceptible to thiol exchange. | Moderate to High; thioether bond can be susceptible to retro-Michael addition, leading to potential payload loss. |
| Payload Release Mechanism | Primarily through intracellular degradation of the antibody, unless a cleavable linker is incorporated. | Can occur through intracellular degradation or premature deconjugation via retro-Michael reaction. |
Conjugation Efficiency and Homogeneity
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its potency, pharmacokinetics, and therapeutic index.
-
This compound: Copper-free click chemistry is known for its high efficiency and specificity, which generally allows for better control over the conjugation stoichiometry. By controlling the number of engineered cysteines or reduced disulfides on the antibody and the amount of azide-functionalized payload, it is possible to produce more homogeneous conjugates with a well-defined DAR.
-
SMCC: Conjugation to lysine residues, which are abundant on the antibody surface, can result in a heterogeneous mixture of products with a wide distribution of DARs. This heterogeneity can lead to inconsistent efficacy and pharmacokinetic profiles. While conjugation to reduced native cysteines can offer more control, the potential for incomplete reduction or re-oxidation can still contribute to heterogeneity.
| Parameter | This compound | SMCC |
| Control over Stoichiometry | Generally offers better control, leading to more homogeneous conjugates. | Can result in a heterogeneous mixture of products with varying DARs, especially with lysine conjugation. |
| Typical DAR Distribution | Narrower distribution, closer to the target DAR. | Broader distribution, particularly with lysine conjugation. |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
Step 1: Antibody Thiolation (if necessary) and Reaction with this compound
-
Antibody Preparation: If using native disulfide bonds, reduce the antibody (e.g., with TCEP) in a suitable buffer (e.g., PBS, pH 7.2) to generate free thiols. Purify the reduced antibody using a desalting column to remove the reducing agent.
-
Reaction: Dissolve this compound in an organic solvent like DMSO. Add the this compound solution to the reduced antibody at a molar excess (typically 5-20 fold). Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove excess this compound using a desalting column.
Step 2: Copper-Free Click Chemistry Reaction
-
Payload Preparation: Prepare the azide-functionalized payload in a compatible buffer.
-
Click Reaction: Add the azide-payload to the DBCO-modified antibody. A molar excess of the payload (e.g., 1.5-10 fold) can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Purify the final antibody-payload conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted payload.
General Protocol for Antibody Conjugation with SMCC
Step 1: Antibody Activation with SMCC
-
Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Reaction: Dissolve SMCC in an organic solvent like DMSO. Add the SMCC solution to the antibody at a molar excess (typically 10-20 fold). Incubate at room temperature for 30-60 minutes.
-
Purification: Remove excess SMCC using a desalting column.
Step 2: Conjugation to Thiol-Containing Payload
-
Payload Preparation: Prepare the thiol-containing payload in a suitable buffer.
-
Conjugation: Add the thiol-payload to the maleimide-activated antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours at pH 6.5-7.5.
-
Quenching: Quench any unreacted maleimide groups by adding a free thiol such as cysteine.
-
Purification: Purify the final antibody-payload conjugate using a suitable method like SEC to remove unreacted payload and other small molecules.
Logical Decision Pathway for Crosslinker Selection
To assist researchers in selecting the most appropriate crosslinker for their needs, the following decision tree outlines key considerations.
Conclusion
Both this compound and SMCC are valuable tools for antibody conjugation, each with distinct advantages and disadvantages. SMCC represents a well-established and cost-effective method that is suitable for many applications. However, the potential for in vivo instability due to retro-Michael addition and the generation of heterogeneous conjugates are important considerations.
This compound, leveraging the power of copper-free click chemistry, offers significant advantages in terms of linkage stability, conjugate homogeneity, and bioorthogonality. For applications where high stability and a well-defined product are critical, such as the development of next-generation ADCs with an improved therapeutic index, the DBCO-based approach presents a compelling alternative. The choice between these two powerful chemistries will ultimately depend on the specific requirements of the application, including the nature of the payload, the desired level of control over the conjugation process, and the importance of in vivo performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DBCO-PEG4-Maleimide and Other PEGylated Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of DBCO-PEG4-Maleimide, a popular heterobifunctional linker, with other commonly used PEGylated linkers. This analysis is supported by available experimental data and detailed protocols to inform the selection of the most appropriate conjugation strategy for your research needs.
Introduction to this compound
This compound is a versatile linker that incorporates three key functional elements:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and bioorthogonal, copper-free "click chemistry" reactions with azide-functionalized molecules. This reaction is prized for its high specificity and biocompatibility.
-
Polyethylene Glycol (PEG4): A short, hydrophilic PEG spacer that enhances the aqueous solubility of the linker and the resulting bioconjugate. This can help to prevent aggregation and reduce steric hindrance during the conjugation process.
-
Maleimide: A thiol-reactive group that forms a stable thioether bond with cysteine residues on proteins and other biomolecules. This allows for site-specific conjugation to engineered or naturally occurring thiols.
This unique combination of functionalities allows for a dual-labeling strategy, where a biomolecule can be conjugated to two different molecules at distinct sites.
Quantitative Comparison of Linker Performance
The following table summarizes key performance characteristics of this compound compared to other widely used PEGylated and non-PEGylated linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Type | Target Functional Group(s) | Typical Reaction Efficiency | Conjugate Stability | Key Advantages | Key Disadvantages |
| This compound | Thiol (-SH), Azide (-N3) | Thiol: ~84%[1] Azide: ~83.6%[2] | Thioether bond is generally stable but can undergo retro-Michael reaction in the presence of competing thiols.[3] Triazole linkage from click chemistry is highly stable. | Dual functionality for orthogonal conjugation; copper-free click chemistry is biocompatible; PEG spacer improves solubility. | Maleimide moiety can be prone to hydrolysis at higher pH; potential for maleimide-thiol exchange. |
| NHS-PEG-Maleimide | Primary Amine (-NH2), Thiol (-SH) | Amine reaction is generally efficient but can be non-specific. Thiol reaction efficiency is similar to other maleimide linkers. | Thioether bond stability is similar to this compound. Amide bond is highly stable. | Well-established chemistry for targeting abundant amine groups. | NHS esters can be prone to hydrolysis; potential for lack of site-specificity with amine targeting. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Primary Amine (-NH2), Thiol (-SH) | Similar to NHS-PEG-Maleimide. | Thioether bond stability is a known concern, with potential for drug loss in vivo.[4] | Widely used and well-characterized non-cleavable linker. | Lacks a PEG spacer, which can lead to aggregation with hydrophobic payloads; stability of the maleimide-thiol linkage can be a limitation.[4] |
| Mono-sulfone-PEG | Thiol (-SH) | >80% | Significantly more stable than maleimide-thiol adducts, with >95% conjugation retained after 7 days in the presence of 1 mM GSH. | Forms a highly stable thioether bond, resistant to deconjugation. | Reaction kinetics may be slower than maleimide-thiol reactions. |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using this compound (Two-Step Sequential Conjugation)
This protocol describes the labeling of an antibody with a cytotoxic drug using this compound, where the drug contains a thiol group and a separate imaging agent contains an azide group.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Thiol-containing cytotoxic drug
-
Azide-containing imaging agent
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
Procedure:
-
Antibody Reduction (if necessary):
-
If targeting native disulfide bonds, partially reduce the antibody with a reducing agent like TCEP to generate free thiol groups. The concentration of TCEP should be optimized to achieve the desired number of free thiols per antibody.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Maleimide Conjugation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM.
-
Remove excess, unreacted linker using a desalting column.
-
-
Copper-Free Click Chemistry:
-
Dissolve the azide-containing imaging agent in a suitable solvent.
-
Add a 1.5- to 10-fold molar excess of the azide-imaging agent to the DBCO-labeled antibody.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted drug and imaging agent.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and labeling efficiency using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. A common method for its determination is Hydrophobic Interaction Chromatography (HIC).
Methodology:
-
Sample Preparation: The purified ADC is analyzed directly.
-
HIC-HPLC Analysis:
-
Use a HIC column suitable for protein separations.
-
Employ a mobile phase gradient that decreases in salt concentration (e.g., from high to low ammonium sulfate or sodium chloride concentration).
-
The different drug-loaded species of the ADC will elute at different retention times based on their hydrophobicity (higher DAR species are more hydrophobic and elute later).
-
-
Data Analysis:
-
Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)
-
Visualizing the Chemistry and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This compound offers a powerful and versatile tool for bioconjugation, enabling the creation of complex and multifunctional biomolecules. Its key advantages lie in its dual-reactivity, allowing for orthogonal conjugation strategies, and the biocompatibility of the copper-free click chemistry. The integrated PEG spacer further enhances its utility by improving solubility and reducing steric hindrance.
However, the choice of linker should always be guided by the specific requirements of the application. For instance, if absolute stability of the thiol linkage is paramount, a mono-sulfone linker might be a more suitable choice. For simpler conjugations targeting primary amines, a traditional NHS-ester based linker may suffice. By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the optimal linker for their bioconjugation needs, ultimately leading to the development of more effective and well-characterized biotherapeutics and research tools.
References
A Comparative Guide to the Characterization of DBCO-PEG4-Maleimide Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DBCO-PEG4-Maleimide for protein labeling with alternative methods. It includes a summary of performance data, detailed experimental protocols for characterization, and visual representations of key workflows to aid in the selection of the most appropriate bioconjugation strategy.
Introduction to this compound Labeling
This compound is a heterobifunctional crosslinker that enables the conjugation of biomolecules through a two-step process.[1] The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues within a protein, forming a stable thioether bond.[2] The dibenzocyclooctyne (DBCO) group then allows for a copper-free "click" reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-tagged molecule.[1][3] This bioorthogonal reaction is highly specific and occurs efficiently under mild, physiological conditions, making it a popular choice for creating well-defined bioconjugates.[1]
Performance Comparison of Protein Labeling Reagents
The selection of a labeling reagent is a critical decision that influences the specificity, efficiency, and stability of the resulting protein conjugate. Below is a comparison of this compound with other common protein labeling chemistries.
| Feature | This compound (via Thiol-Maleimide & SPAAC) | NHS-Ester | Julia-Kocienski-like Reagents | 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) |
| Target Residue | Cysteine (Thiol) | Lysine, N-terminus (Primary Amine) | Cysteine (Thiol) | Cysteine (Thiol) |
| Reaction Chemistry | Michael Addition & Strain-Promoted Azide-Alkyne Cycloaddition | Nucleophilic Acyl Substitution | Nucleophilic Substitution | Michael Addition |
| Specificity | High | Moderate (reacts with multiple accessible amines) | High | High |
| Reaction Conditions | pH 6.5-7.5 for maleimide reaction; physiological pH for SPAAC | pH 7.2-9.0 | Physiological pH | Physiological pH |
| Linkage Stability | Thioether and Triazole (both highly stable) | Amide (stable) | Thioether (stable) | Thioether (reported to have superior stability to maleimide conjugates) |
| Control over Stoichiometry | High (can be controlled by the number of available cysteines) | Moderate (can lead to heterogeneous products) | High | High |
| Key Advantage | Bioorthogonal handle for highly specific secondary reactions | Well-established, simple one-step labeling | Forms highly stable conjugates in serum | Yields conjugates with superior stability and allows for single-site multi-functionalization |
| Considerations | Requires available cysteine residues (may require protein engineering) | Potential for protein aggregation and loss of function due to labeling of multiple lysines | Newer chemistry, fewer commercial reagents available | Newer chemistry, requires synthesis of the reagent |
Quantitative Data Summary
The stability of the linkage formed between the label and the protein is a crucial factor, particularly for in vivo applications such as antibody-drug conjugates (ADCs).
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observation |
| Maleimide-based (Thioether) | ADC in human plasma | 7 days | ~50% | Susceptible to retro-Michael reaction, leading to deconjugation. |
| Julia-Kocienski-like | Protein conjugate in human plasma | 72 hours | Superior stability compared to maleimide | The resulting conjugates had superior stability to cysteine-maleimide conjugates in human plasma. |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Demonstrates substantially improved plasma stability. |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% | Offers enhanced stability over traditional maleimide chemistry. |
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest (containing at least one free cysteine)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-20 fold molar excess of TCEP at room temperature for 1 hour.
-
Remove the excess reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted this compound using a desalting column.
-
The DBCO-labeled protein is now ready for the subsequent click reaction with an azide-containing molecule.
-
Characterization by SDS-PAGE
SDS-PAGE is a fundamental technique to confirm successful conjugation by observing a shift in the molecular weight of the labeled protein.
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Sample loading buffer (e.g., Laemmli buffer)
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix the protein sample (unlabeled control and labeled protein) with an equal volume of 2x sample loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 2-4 hours.
-
Destain the gel until clear bands are visible against a clear background.
-
Image the gel. A successful conjugation will result in a band for the labeled protein that migrates slower (appears higher on the gel) than the unlabeled protein.
-
Characterization by Mass Spectrometry
Mass spectrometry provides a definitive confirmation of labeling by detecting the mass shift corresponding to the attached this compound.
Materials:
-
Labeled protein sample
-
Denaturation buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using trypsin overnight at 37°C.
-
Desalt the peptide mixture using C18 solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase column with a suitable gradient.
-
Acquire mass spectra in a data-dependent mode.
-
-
Data Analysis:
-
Search the acquired spectra against the protein sequence database.
-
Identify peptides containing the mass modification corresponding to the this compound linker. The mass of the modification will be the molecular weight of the linker minus the elements of water.
-
Visualizing Workflows and Pathways
Experimental Workflow for Protein Labeling and Characterization
Caption: Workflow for labeling a protein with this compound and subsequent characterization.
Antibody-Drug Conjugate (ADC) Development Workflow
This compound is frequently used in the development of ADCs, which are a class of targeted therapeutics.
Caption: A simplified workflow for the development of an antibody-drug conjugate (ADC).
References
Verifying Bioconjugation: A Comparative Guide to Analytical Methods for DBCO-PEG4-Maleimide Conjugates
For researchers, scientists, and drug development professionals, the precise and efficient confirmation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The DBCO-PEG4-Maleimide linker is a popular choice, enabling a two-step conjugation strategy involving a strain-promoted alkyne-azide cycloaddition (SPAAC) and a thiol-maleimide reaction. This guide provides a comprehensive comparison of analytical methods to confirm the successful conjugation of this compound to thiol-containing molecules, such as proteins and peptides. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
This guide will delve into the utility of various analytical techniques, including UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various Chromatographic methods. Each method offers distinct advantages and provides different levels of information, from simple confirmation of reaction to detailed structural characterization and quantification.
Comparative Analysis of Analytical Techniques
The choice of analytical method for confirming this compound conjugation depends on several factors, including the nature of the biomolecule, the desired level of detail, available instrumentation, and throughput requirements. The following tables provide a summary and comparison of the key analytical techniques.
Summary of Analytical Methods
| Analytical Method | Information Provided | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy | Confirmation of maleimide reaction; Confirmation of DBCO presence. | Simple, rapid, and cost-effective; suitable for real-time monitoring.[1] | Indirect method; provides limited structural information; can be prone to interference. | Quick check of conjugation reaction progress and purification efficiency. |
| NMR Spectroscopy | Unambiguous confirmation of covalent bond formation; detailed structural information. | Provides definitive structural evidence of the conjugate.[2][3][4] | Lower sensitivity; requires higher sample concentrations; complex for large biomolecules. | Characterization of small molecule conjugates or modified peptides. |
| Mass Spectrometry (MS) | Precise mass measurement of the conjugate; determination of drug-to-antibody ratio (DAR); identification of conjugation sites.[2] | High sensitivity and accuracy; provides detailed molecular weight information. | Can be complex to interpret for heterogeneous samples; instrumentation can be expensive. | Gold standard for characterization of antibody-drug conjugates (ADCs) and other protein conjugates. |
| Chromatography (HPLC/HIC) | Separation of conjugated from unconjugated species; assessment of purity and heterogeneity; determination of DAR. | High resolving power; allows for quantification of different species. | Can be time-consuming to develop methods; may not provide direct structural information without a coupled detector (e.g., MS). | Quality control and characterization of bioconjugate purity and distribution of species. |
| FTIR Spectroscopy | Monitoring the disappearance of the maleimide group. | Can be used for solid-state monitoring. | Less sensitive than other methods; spectral overlap can be an issue in complex samples. | Analysis of bulk material or films. |
Quantitative Data Comparison
| Technique | Parameter | Value / Observation | Reference |
| UV-Vis Spectroscopy | Maleimide absorbance peak | Disappearance of peak at ~300 nm or ~293 nm upon reaction. | |
| DBCO absorbance peak | Characteristic absorbance at ~309-310 nm. | ||
| ¹H NMR Spectroscopy | Maleimide protons | Disappearance of the characteristic peak around 6.8 ppm. | |
| Thiosuccinimide protons | Appearance of new signals corresponding to the newly formed thiosuccinimide ring. | ||
| Mass Spectrometry | Mass shift upon conjugation | Increase in mass corresponding to the molecular weight of the attached this compound moiety. |
Experimental Workflows and Protocols
To facilitate the practical application of these analytical methods, we provide detailed experimental workflows and protocols for the key techniques.
Experimental Workflow for Conjugation and Analysis
The following diagram illustrates a general workflow for a typical bioconjugation experiment using this compound, followed by analysis to confirm conjugation.
Caption: General workflow for this compound conjugation and analysis.
Detailed Experimental Protocols
UV-Vis Spectroscopy for Monitoring Maleimide Reaction
Objective: To monitor the consumption of the maleimide group during the conjugation reaction.
Protocol:
-
Prepare a blank solution: Use the same buffer as the reaction mixture.
-
Measure the initial absorbance: Before adding the thiol-containing molecule, measure the UV-Vis spectrum of the this compound solution. Note the absorbance maximum around 300 nm, which is characteristic of the maleimide group.
-
Initiate the reaction: Add the thiol-containing molecule to the this compound solution.
-
Monitor the reaction: At regular intervals, take an aliquot of the reaction mixture and measure its UV-Vis spectrum.
-
Analyze the data: Observe the decrease in the absorbance at ~300 nm over time. A significant decrease or disappearance of this peak indicates the consumption of the maleimide group and successful conjugation.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To obtain definitive structural evidence of the covalent bond formation between the thiol and the maleimide.
Protocol:
-
Prepare the NMR sample of the starting material: Dissolve this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire the ¹H NMR spectrum of the starting material: Identify the characteristic proton signal for the maleimide double bond, which typically appears around 6.8 ppm.
-
Perform the conjugation reaction: React the this compound with the thiol-containing molecule in the deuterated solvent.
-
Acquire the ¹H NMR spectrum of the reaction mixture: After the reaction is complete, acquire a ¹H NMR spectrum of the product.
-
Analyze the spectra: Confirm the disappearance of the maleimide proton signal at ~6.8 ppm and the appearance of new signals corresponding to the protons of the newly formed thiosuccinimide ring. This provides unambiguous evidence of successful conjugation.
LC-MS for Intact Mass Analysis of a Protein Conjugate
Objective: To determine the molecular weight of the conjugated protein and calculate the drug-to-antibody ratio (DAR).
Protocol:
-
Prepare the sample: Purify the conjugated protein to remove excess this compound.
-
Set up the LC-MS system: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A reversed-phase column (e.g., C4) is often suitable for protein analysis.
-
Define the LC method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes).
-
-
Acquire the mass spectrometry data: Analyze the eluting protein in positive ion mode.
-
Process the data: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein. The mass of the conjugated protein will be higher than the unconjugated protein by the mass of the attached this compound linker(s). The distribution of different conjugated species can be used to determine the average DAR.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To separate and quantify the different drug-loaded species in an antibody-drug conjugate (ADC) preparation.
Protocol:
-
Prepare the mobile phases:
-
Mobile Phase A (high salt): e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (low salt): e.g., 25 mM sodium phosphate, pH 7.0.
-
-
Equilibrate the HIC column: Use a column with a suitable hydrophobic stationary phase.
-
Inject the sample: Load the purified ADC sample onto the column.
-
Run the gradient: Elute the bound species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Analyze the chromatogram: The different drug-loaded species will elute based on their hydrophobicity, with higher drug-loaded species eluting later. The peak area for each species can be used to calculate the average DAR.
Logical Relationships in Analytical Strategy
The selection and sequence of analytical methods often follow a logical progression, from initial screening to in-depth characterization.
References
A Researcher's Guide to Bioconjugation: Evaluating Alternatives to DBCO-PEG4-Maleimide
In the landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and targeted therapeutics to advanced cellular imaging. The bifunctional linker DBCO-PEG4-Maleimide, which combines copper-free click chemistry via the dibenzocyclooctyne (DBCO) group and cysteine-specific modification through the maleimide group, has been a workhorse in the field. However, the demand for greater reaction efficiency, enhanced stability, and expanded bioorthogonal capabilities has driven the development of a new generation of reagents. This guide provides an objective comparison of the leading alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tools for their specific needs.
Key Performance Metrics: Beyond the Basics
The utility of a bioconjugation reagent is judged by several key performance indicators. While this compound offers a balance of reactivity and selectivity, its components are not without limitations. The maleimide-thiol linkage is susceptible to a retro-Michael reaction, leading to deconjugation, and the kinetics of the strain-promoted alkyne-azide cycloaddition (SPAAC) of DBCO, while robust, can be surpassed by newer chemistries. This guide will focus on alternatives that address these challenges, offering improvements in reaction speed and conjugate stability.
I. Alternatives to the DBCO Moiety for Copper-Free Click Chemistry
The DBCO group's reaction with azides is a cornerstone of copper-free click chemistry. However, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, most notably a trans-cyclooctene (TCO), offers significantly faster kinetics. This reaction is one of the fastest bioorthogonal reactions known to date.
Quantitative Comparison of Reaction Kinetics
| Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DBCO - Azide | ~0.1 - 1.0 | Good balance of reactivity and stability. Widely used. |
| TCO - Tetrazine | Up to 10⁵ | Exceptionally fast kinetics, ideal for low concentration applications. |
| BCN - Azide | ~0.01 - 0.1 | More stable than some other cyclooctynes, but with slower kinetics. |
| DIFO - Azide | ~1.0 - 10 | Fluorination enhances reactivity compared to simple cyclooctynes. |
Experimental Protocol: Determination of Second-Order Rate Constants
This protocol outlines a typical procedure for determining the reaction kinetics of a bioorthogonal reaction using a stopped-flow spectrophotometer.
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time. d. Record the absorbance decay trace.
3. Data Analysis: a.
DBCO-PEG4-Maleimide in ADC Stability: A Comparative Guide
The stability of the linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). The DBCO-PEG4-Maleimide linker, which facilitates a copper-free click chemistry approach to bioconjugation, offers a streamlined method for ADC development. However, the inherent characteristics of its maleimide moiety present stability challenges that are crucial for researchers, scientists, and drug development professionals to consider. This guide provides an objective comparison of the performance of ADCs utilizing this compound linkers against alternatives, supported by experimental data and detailed methodologies.
The Stability Challenge of Maleimide-Based Linkers
The primary stability concern with maleimide-based linkers, including this compound, is the susceptibility of the thiosuccinimide bond formed with cysteine residues on the antibody to a retro-Michael reaction.[1][2] This reaction can lead to the premature release of the cytotoxic payload before the ADC reaches its target tumor cells.[1] This "deconjugation" can result in reduced efficacy and potential off-target toxicity as the released payload can interact with healthy tissues.[3]
The rate of this deconjugation is influenced by factors such as the local chemical environment of the conjugated cysteine and the presence of endogenous thiols like glutathione and albumin in the plasma.[2] Studies have shown that payload loss from thiosuccinimide-containing ADCs can be significant, with reports of 50-75% shedding within 7 to 14 days in plasma.
Comparative Analysis of Linker Stability
Emerging linker technologies have been developed to address the instability of the conventional maleimide linkage. These alternatives often demonstrate superior stability in plasma and in vivo, leading to an improved therapeutic window. Below is a comparison of stability data from various studies.
Table 1: Comparative Plasma Stability of Maleimide-Based ADCs and Alternatives
| Linker Type | ADC Platform | Stability Metric | Incubation Conditions | Result | Reference |
| Conventional N-alkyl Maleimide | Model ADC | % Deconjugation | Serum, 37°C, 7 days | 35-67% | |
| This compound (as a maleimide derivative) | Not specified | Susceptible to retro-Michael reaction | Physiological conditions | Prone to premature payload release | |
| N-aryl Maleimide | Model ADC | % Deconjugation | Serum, 37°C, 7 days | < 20% | |
| Maleamic Methyl Ester | anti-HER2 ADC | % Payload Shedding | Albumin solution, 37°C, 14 days | ~3.8% | |
| Tandem-Cleavage Linker (vs. vcMMAE) | anti-CD79b ADC | % Intact ADC | Rat serum, 37°C, 7 days | Significantly higher than vcMMAE |
Note: The data presented is a synthesis from multiple independent studies and should be interpreted as indicative of general performance rather than a direct head-to-head comparison under identical conditions.
Experimental Protocols for ADC Stability Assessment
To evaluate and compare the stability of ADCs with different linkers, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Plasma Stability Assay
Objective: To quantify the rate of drug deconjugation from an ADC upon incubation in plasma from various species.
Methodology:
-
ADC Incubation: Spike the ADC into plasma (e.g., human, mouse, rat) at a final concentration of 100 µg/mL. Incubate the samples at 37°C.
-
Time-Point Collection: At designated time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma samples.
-
Immunoaffinity Capture:
-
Add Protein A or Protein G magnetic beads to the plasma aliquot to capture the ADC and any unconjugated antibody.
-
Incubate for 1 hour at 4°C with gentle mixing.
-
Use a magnetic stand to separate the beads and discard the supernatant.
-
Wash the beads three times with a suitable wash buffer (e.g., PBS).
-
-
Elution and Analysis:
-
Elute the captured antibodies from the beads using an acidic buffer (e.g., 20mM glycine, 0.1% acetic acid).
-
Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) at each time point.
-
-
Data Analysis: Plot the average DAR over time to determine the stability profile of the ADC. A decrease in DAR signifies payload loss.
Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the hydrophobicity profile of the ADC and quantify the distribution of different drug-loaded species. Changes in this profile over time can indicate deconjugation or aggregation.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation: Dilute the ADC sample in a buffer to make it compatible with the initial high-salt conditions of the mobile phase.
-
Chromatography:
-
Equilibrate the HIC column (e.g., Butyl-NPR) with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later. The peak area of each species can be used to calculate the average DAR and monitor changes in the distribution over time.
Size Exclusion Chromatography (SEC)
Objective: To quantify the extent of aggregation in an ADC sample. Increased hydrophobicity due to the linker-payload can promote aggregation.
Methodology:
-
Mobile Phase Preparation: An aqueous buffer such as 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol may be necessary to prevent non-specific interactions with the column.
-
Chromatography:
-
Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC 300Å) with the mobile phase.
-
Inject the ADC sample.
-
Perform an isocratic elution.
-
Monitor the eluate at 280 nm.
-
-
Data Analysis: Aggregates will elute earlier than the monomeric ADC. The percentage of aggregates can be calculated by integrating the peak areas.
Visualizing ADC Structure and Stability Pathways
The following diagrams, generated using the DOT language, illustrate key concepts in ADC structure and stability.
References
A Comparative Guide to the Biocompatibility of DBCO-PEG4-Maleimide Conjugates for Researchers and Drug Development Professionals
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of therapeutic and diagnostic development. The choice of linker is critical, not only for the efficacy of the conjugate but also for its safety and biocompatibility. This guide provides a detailed comparison of DBCO-PEG4-Maleimide, a popular heterobifunctional linker, with other common bioconjugation reagents, focusing on key aspects of biocompatibility, including in vivo stability, immunogenicity, and cytotoxicity. This objective analysis is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Components: DBCO, PEG, and Maleimide
This compound combines three key functional moieties:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and avoids the cellular toxicity associated with copper catalysts used in other click chemistry reactions like CuAAC.[1][2][3][4][5]
-
Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. PEG linkers are incorporated to enhance the solubility and stability of the resulting conjugate and are generally considered to improve biocompatibility.
-
Maleimide: A thiol-reactive group that forms a covalent thioether bond with cysteine residues on proteins and peptides.
In Vivo Stability: The Achilles' Heel of Maleimide Conjugates
A primary concern with maleimide-based bioconjugation is the stability of the resulting thioether linkage. The succinimide ring formed upon reaction with a thiol is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to the premature cleavage of the conjugate in vivo, potentially causing off-target toxicity and reducing therapeutic efficacy.
However, a key stabilizing mechanism is the hydrolysis of the succinimide ring, which opens the ring structure and renders the linkage significantly more resistant to cleavage. The rate of this beneficial hydrolysis can be influenced by the local chemical environment and can be accelerated by modifying the maleimide structure, for instance, with electron-withdrawing groups.
Comparison of Linkage Stability
| Linkage Type | Susceptibility to Cleavage | Stabilizing Factor | Key Considerations |
| Traditional Maleimide-Thiol | High (via retro-Michael reaction) | Succinimide ring hydrolysis | Rate of hydrolysis can be slow and variable. |
| Stabilized Maleimides | Low | Accelerated ring hydrolysis | Modifications to the maleimide structure can enhance stability. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Very Low | Stable triazole ring formation | Considered a highly stable and bioorthogonal linkage. |
| NHS Ester-Amine | Generally Stable | Amide bond | Can be susceptible to hydrolysis at extreme pH. |
The Double-Edged Sword of PEG: Immunogenicity
While the PEG linker in this compound is intended to improve biocompatibility, PEG itself is not immunologically inert. The repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies. The presence of these antibodies can have significant clinical consequences, including:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEGylated conjugate, leading to its rapid removal from circulation by the immune system, thereby reducing its therapeutic window.
-
Reduced Efficacy: By promoting rapid clearance, anti-PEG antibodies can diminish the overall effectiveness of the therapeutic.
-
Hypersensitivity Reactions: In some cases, the immune response to PEG can trigger allergic reactions.
The immunogenicity of PEG is influenced by several factors, including its molecular weight, whether it has a linear or branched structure, and the nature of its terminal functional groups.
Biocompatible Alternatives to PEG
Concerns over the immunogenicity of PEG have spurred the development of alternative hydrophilic polymers. Two promising classes of materials are:
-
Polysarcosine (pSar): A non-immunogenic and biodegradable polypeptoid that has shown comparable or superior performance to PEG in terms of reducing immunogenicity and improving in vivo stability in preclinical models.
-
Zwitterionic Polymers: These polymers possess both positive and negative charges, creating a tightly bound hydration layer that is highly resistant to protein adsorption and has demonstrated low immunogenicity.
Comparison of Polymer Biocompatibility
| Polymer | Immunogenicity | Key Advantages | Key Disadvantages |
| Polyethylene Glycol (PEG) | Can be immunogenic | Well-established, enhances solubility and stability. | Potential for ABC phenomenon and hypersensitivity. |
| Polysarcosine (pSar) | Generally non-immunogenic | Biodegradable, low toxicity. | Less established in clinical applications compared to PEG. |
| Zwitterionic Polymers | Generally non-immunogenic | Excellent anti-fouling properties. | Synthesis can be more complex. |
Cytotoxicity Profile
The cytotoxicity of a bioconjugation reagent is a critical consideration. The DBCO moiety, being part of a copper-free click chemistry system, is generally considered to have low cytotoxicity. This is a significant advantage over copper-catalyzed click chemistry (CuAAC), where residual copper can be toxic to cells. The maleimide group can react with free thiols on cells, but at the concentrations typically used for bioconjugation, its cytotoxic effects are generally manageable. The PEG linker is considered non-toxic.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the bioconjugate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
References
- 1. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hiyka.com [hiyka.com]
- 5. This compound DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of DBCO-PEG4-Maleimide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the safe disposal of DBCO-PEG4-Maleimide, a heterobifunctional crosslinker widely used in bioconjugation and drug development. Adherence to these procedures is essential for mitigating risks associated with the reactive dibenzocyclooctyne (DBCO) and maleimide moieties. This guide is intended to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and responsibility.
This compound's utility in creating stable bioconjugates is due to its two reactive ends: a maleimide group that reacts with thiols (sulfhydryl groups) and a DBCO group for copper-free click chemistry with azides.[1] However, these reactive groups also necessitate a careful deactivation process before the compound can be considered for disposal as chemical waste.
Hazard Identification and Quantitative Data
| Hazard Classification | GHS Category | Description | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [2] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. | [2] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. | [2] |
| Oral LD50 (Rat) | Not Available | No data available for this compound. |
Experimental Protocol: Deactivation of this compound Waste
This protocol details a two-step quenching process to neutralize both the maleimide and DBCO functional groups, rendering the waste suitable for disposal as hazardous chemical waste. All procedures should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Quenching of the Maleimide Group
The maleimide group is highly reactive towards thiols. This reactivity is utilized to "quench" or deactivate this part of the molecule.
-
Prepare the Waste Solution: Collect all waste containing this compound (e.g., unused reagents, reaction mixtures) in a designated, properly labeled chemical waste container. If the waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent such as DMSO or DMF before proceeding.
-
Add Quenching Agent: To the waste solution, add a thiol-containing compound such as β-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM. A 10-fold molar excess of the thiol reagent over the estimated amount of maleimide is recommended to ensure complete reaction.
-
Incubate: Gently mix the solution and allow it to incubate at room temperature for at least 30 minutes. This will ensure the complete reaction of the maleimide groups.
Step 2: Quenching of the DBCO Group
The strained alkyne of the DBCO group can be deactivated by reaction with an amine.
-
Add Tris Buffer: To the reaction mixture from Step 1, add a solution of Tris-HCl buffer (pH 8.0) to achieve a final concentration of 50-100 mM.
-
Incubate: Gently mix the solution and allow it to incubate at room temperature for an additional 15-30 minutes. The primary amine in the Tris buffer will react with and quench any unreacted DBCO groups.
Step 3: Final Disposal
-
Neutralization Confirmation: After completing the two quenching steps, the resulting solution should be considered neutralized.
-
Waste Collection and Labeling: The neutralized solution should be collected as hazardous chemical waste. The waste container must be clearly and accurately labeled with all its components, including the solvent, the quenched this compound products, and the quenching agents used (e.g., "Deactivated this compound waste containing β-mercaptoethanol and Tris-HCl").
-
Institutional Procedures: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour down the drain.
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
